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7-Fluoro-2-naphthoic acid

Cat. No.: B15070472
M. Wt: 190.17 g/mol
InChI Key: AFJVAYWIEMVGNI-UHFFFAOYSA-N
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Description

7-Fluoro-2-naphthoic acid is a useful research compound. Its molecular formula is C11H7FO2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7FO2 B15070472 7-Fluoro-2-naphthoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

IUPAC Name

7-fluoronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7FO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14)

InChI Key

AFJVAYWIEMVGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

7-Fluoro-2-naphthoic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 7-Fluoro-2-naphthoic Acid

Disclaimer: Detailed experimental data for this compound (CAS No. 5043-10-7) is limited in publicly available literature. To provide a comprehensive overview, this guide includes predicted data for this compound, supplemented with experimental data for the closely related isomer, 6-Fluoro-2-naphthoic acid (CAS No. 5043-01-6), and the parent compound, 2-naphthoic acid (CAS No. 93-09-4). This comparative approach allows for informed estimations of the properties of the 7-fluoro isomer.

Core Chemical Properties

The fundamental chemical properties of this compound and its related compounds are summarized below.

Physicochemical Data
PropertyThis compound (Predicted)6-Fluoro-2-naphthoic acid (Experimental)2-naphthoic acid (Parent Compound) (Experimental)
Molecular Formula C₁₁H₇FO₂C₁₁H₇FO₂[1]C₁₁H₈O₂[2][3]
Molecular Weight 190.17 g/mol 190.17 g/mol [1]172.18 g/mol [3]
Melting Point 211-212.5 °C242-246 °C[1]185-187 °C[4]
Boiling Point 336.4±17.0 °C336.4±17.0 °C (Predicted)300 °C[4]
Density 1.355±0.06 g/cm³1.355±0.06 g/cm³ (Predicted)1.08 g/cm³[4]
pKa 4.03±0.304.14±0.30 (Predicted)4.2[5]
Form SolidSolid[1]Powder
Solubility Data
SolventSolubility
Water <0.5 g/L (20 °C)[4]
DMSO 100 mg/mL (with sonication)[6]

It is anticipated that this compound will exhibit similar poor solubility in water and good solubility in organic solvents like DMSO.

Isomeric Context

The position of the fluorine atom on the naphthalene ring significantly influences the compound's physical and chemical properties. The diagram below illustrates the structural difference between the 6-fluoro and 7-fluoro isomers of 2-naphthoic acid.

isomers Isomeric Relationship of Fluoronaphthoic Acids cluster_parent Parent Structure cluster_isomers Fluoro Isomers 2_naphthoic_acid 2-Naphthoic Acid C₁₁H₈O₂ 6_fluoro 6-Fluoro-2-naphthoic Acid (CAS: 5043-01-6) 2_naphthoic_acid->6_fluoro Fluorination 7_fluoro This compound (CAS: 5043-10-7) 2_naphthoic_acid->7_fluoro Fluorination

Caption: Structural relationship of 2-naphthoic acid to its 6-fluoro and 7-fluoro isomers.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the provided search results, a general route for the synthesis of monofluorinated naphthoic acids has been described. This method involves the elaboration of commercial fluorinated phenylacetic acids.

General Synthesis of Monofluoronaphthoic Acids

A general route for the synthesis of various monofluoro and difluoro naphthoic acids has been developed, which entails the elaboration of commercial fluorinated phenylacetic acids into 2-(fluoroaryl)glutaric acids with differential ester groups.[7] Subsequent selective hydrolysis, intramolecular Friedel–Crafts cyclization, and aromatization yield the target structures.[7]

The workflow for this generalized synthesis is depicted below.

synthesis_workflow Generalized Synthesis Workflow for Fluoronaphthoic Acids start Start: Fluorinated Phenylacetic Acid step1 Elaboration to 2-(fluoroaryl)glutaric acid with differential ester groups start->step1 step2 Selective Hydrolysis to a mono acid step1->step2 step3 Intramolecular Friedel-Crafts Cyclization step2->step3 step4 Aromatization step3->step4 end End: Monofluoronaphthoic Acid step4->end

Caption: Generalized workflow for the synthesis of monofluoronaphthoic acids.

Spectral Data

Specific spectral data for this compound is not available. However, the spectral data for the parent compound, 2-naphthoic acid, can serve as a reference.

¹H and ¹³C NMR Data for 2-Naphthoic Acid

The following NMR data is for 2-naphthoic acid in DMSO solvent.

  • ¹H NMR (400 MHz, DMSO): δ 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H).[8]

  • ¹³C NMR (101 MHz, DMSO): δ 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38.[8]

For this compound, one would expect to see characteristic fluorine-carbon and fluorine-proton coupling in the NMR spectra, which would aid in structure elucidation.

Infrared (IR) Spectroscopy

An IR spectrum for 2-naphthoic acid is available through the NIST Chemistry WebBook.[2] Key characteristic peaks would include a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a strong C=O stretch (typically around 1700 cm⁻¹). For this compound, an additional C-F stretching band would be expected.

References

In-Depth Technical Guide: 7-Fluoro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-2-naphthoic acid, a fluorinated derivative of 2-naphthoic acid, is a chemical compound of interest in medicinal chemistry and materials science. Its structural properties, influenced by the fluorine substituent, make it a valuable building block for the synthesis of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Chemical and Physical Properties

Precise, experimentally determined quantitative data for this compound is not extensively documented in publicly available literature. The information presented is often for the isomeric 6-Fluoro-2-naphthoic acid. However, based on available supplier information and general chemical principles, the following properties can be outlined. It is crucial for researchers to verify these properties through their own analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5043-10-7[1][2]
Molecular Formula C₁₁H₇FO₂[1]
Molecular Weight 190.17 g/mol [1]
Appearance White to off-white solid (Predicted)General Knowledge
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)General Knowledge

Synthesis of this compound

A general and viable route for the synthesis of monofluorinated naphthoic acids, including the 7-fluoro isomer, has been described in the scientific literature.[3] This methodology involves the elaboration of a commercially available fluorinated phenylacetic acid. The following is a detailed experimental protocol adapted from this general method.

Experimental Protocol: Synthesis of this compound [3]

This synthesis involves a multi-step process starting from a suitable fluorinated precursor.

Step 1: Elaboration of a Fluorinated Phenylacetic Acid

  • A commercial fluorinated phenylacetic acid is converted to a 2-(fluoroaryl)glutaric acid with differential ester groups. This can be achieved through standard organic synthesis techniques involving condensation and hydrolysis reactions.

Step 2: Selective Hydrolysis

  • The differential ester groups on the 2-(fluoroaryl)glutaric acid allow for selective hydrolysis to form a mono-acid. This step is critical for directing the subsequent cyclization.

Step 3: Intramolecular Friedel-Crafts Cyclization

  • The resulting mono-acid undergoes an intramolecular Friedel-Crafts cyclization in the presence of a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent). This reaction forms the naphthalene ring system.

Step 4: Aromatization

  • The cyclized product is then aromatized to yield the final this compound. This can be achieved through dehydrogenation using a suitable reagent like palladium on carbon (Pd/C) at elevated temperatures.

Purification: The final product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied as a standalone compound. However, the broader class of naphthoic acid derivatives and naphthoquinones are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

The introduction of a fluorine atom into an organic molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.

It is hypothesized that this compound could act as an intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, naphthoic acid derivatives have been investigated as inhibitors of various enzymes and as ligands for nuclear receptors.

While no specific signaling pathways have been directly linked to this compound, related compounds like 1,4-dihydroxy-2-naphthoic acid have been shown to act as agonists for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism and immune responses.[6] Future research could explore whether this compound or its derivatives can modulate the AhR pathway or other significant signaling cascades.

Logical Relationship of Naphthoic Acid Research

G Logical Flow of Naphthoic Acid Derivative Research A Naphthoic Acid Core Structure B Chemical Modification (e.g., Fluorination) A->B C This compound B->C D Synthesis of Novel Derivatives C->D E Biological Screening (e.g., Anticancer, Antimicrobial) D->E F Identification of Lead Compounds E->F G Mechanism of Action Studies F->G H Signaling Pathway Analysis (e.g., AhR, Kinase Pathways) G->H

Caption: Logical flow from core structure to signaling pathway analysis.

Conclusion

This compound is a compound with potential for further exploration in drug discovery and materials science. While detailed experimental data is currently limited, the established synthetic routes for related compounds provide a clear path for its preparation and subsequent investigation. Future research should focus on a thorough characterization of its physicochemical properties, an evaluation of its biological activities, and an elucidation of its mechanism of action and potential involvement in cellular signaling pathways. This will be crucial in unlocking the full potential of this and other fluorinated naphthoic acid derivatives.

References

Technical Guide: 7-Fluoro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2-naphthoic acid is a fluorinated derivative of 2-naphthoic acid, a bicyclic aromatic carboxylic acid. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, making it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed synthesis protocol, and its relevance in biological signaling pathways.

Core Properties and Data

This compound shares the same molecular formula and molecular weight as its isomers, such as 6-Fluoro-2-naphthoic acid.

PropertyValueReference
Molecular Formula C₁₁H₇FO₂[1]
Molecular Weight 190.17 g/mol [1]
Appearance Solid
CAS Number 5043-10-7 (for 7-fluoro isomer)

Experimental Protocols: Synthesis of this compound

General Synthetic Workflow:

The synthesis can be conceptually broken down into the formation of the naphthalene ring system followed by the introduction or modification of the carboxylic acid group.

G A Fluorinated Phenylacetic Acid B Elaboration to 2-(fluoroaryl)glutaric acid A->B C Intramolecular Friedel-Crafts Cyclization B->C D Aromatization C->D E This compound D->E

Caption: General synthetic workflow for fluoronaphthoic acids.

Detailed Protocol for the Synthesis of β-Naphthoic Acid (Adaptable for this compound) [4]

This procedure details the oxidation of a methyl ketone to a carboxylic acid using sodium hypochlorite, a common method for preparing aromatic acids.

Materials:

  • Methyl β-naphthyl ketone (or 1-(7-fluoro-2-naphthalenyl)ethanone as a precursor for the target molecule)

  • Sodium hydroxide (NaOH)

  • Chlorine gas (Cl₂) or commercial bleach (sodium hypochlorite solution)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • 95% Ethanol

  • Ice

Procedure:

  • Preparation of Sodium Hypochlorite Solution:

    • In a 3-liter flask, dissolve 184 g (4.6 moles) of sodium hydroxide in 300-400 mL of water. Add enough ice to bring the total volume to about 1.5 liters.

    • Pass chlorine gas into the solution while maintaining the temperature below 0°C using a salt-ice bath until the solution is neutral to litmus paper.

    • Then, add a solution of 34 g of sodium hydroxide in 50 mL of water.

  • Oxidation Reaction:

    • Equip the flask with a thermometer and an efficient stirrer.

    • Warm the solution to 55°C and add 85 g (0.5 mole) of methyl β-naphthyl ketone.

    • Stir the mixture vigorously. An exothermic reaction will commence. Maintain the temperature at 60-70°C by intermittent cooling in an ice bath until the temperature no longer tends to rise (approximately 30-40 minutes).

    • Continue stirring for an additional 30 minutes.

  • Work-up and Isolation:

    • Destroy the excess hypochlorite by adding a solution of 50 g of sodium bisulfite in 200 mL of water.

    • After cooling to room temperature, transfer the reaction mixture to a 4-liter beaker and carefully acidify with 200 mL of concentrated hydrochloric acid.

    • Collect the crude, colorless acid by filtration using a Büchner funnel. Wash the solid with water and press as dry as possible.

  • Crystallization:

    • After drying, crystallize the crude acid from 600 mL of 95% ethanol. This should yield 75-76 g (87-88% of the theoretical amount) of β-naphthoic acid with a melting point of 184-185°C.

Biological Significance and Signaling Pathways

Naphthoic acid derivatives have garnered significant attention in drug discovery due to their diverse biological activities. One notable area of research is their activity as antagonists of the P2Y14 receptor.

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars. It is implicated in various physiological and pathological processes, including immune responses and inflammation. Antagonists of this receptor, such as derivatives of this compound, are valuable tools for studying its function and hold therapeutic potential.

P2Y14 Receptor Signaling Pathway:

The P2Y14 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins. Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y14 P2Y14 Receptor G_protein Gαi/βγ P2Y14->G_protein UDP-sugars (agonist) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP Downstream Downstream Effectors cAMP->Downstream Cellular Response (e.g., inflammation) Antagonist This compound (Antagonist) Antagonist->P2Y14 Blocks agonist binding

Caption: P2Y14 receptor signaling pathway and the inhibitory role of antagonists.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly as antagonists of the P2Y14 receptor. The synthetic routes, while requiring multiple steps, are well-established for this class of compounds. Further investigation into the specific biological activities of the 7-fluoro isomer and its derivatives will likely yield new insights into their therapeutic potential. This guide provides foundational information to support researchers in their exploration of this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 7-Fluoro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 7-Fluoro-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The document outlines two principal synthetic routes, offering step-by-step experimental protocols derived from established chemical literature. All quantitative data is presented in clear, tabular format for ease of comparison and reproducibility. Furthermore, reaction pathways and experimental workflows are visualized using logical diagrams to facilitate a comprehensive understanding of the synthetic processes.

Pathway 1: Multi-step Synthesis via Friedel-Crafts Cyclization

This pathway constructs the naphthalene core through a sequence of reactions starting from a commercially available fluorinated phenylacetic acid. The key steps involve the formation of a glutaric acid derivative, an intramolecular Friedel-Crafts cyclization to form a tetralone intermediate, followed by aromatization to yield the final naphthoic acid.

Experimental Protocols

Step 1: Synthesis of 2-(4-Fluorophenyl)glutaric acid

Representative Protocol for Glutaric Acid Synthesis:

ParameterValueReference
Reactant 1Trimethylene cyanide100 g (1.06 moles)
Reactant 2Hydrochloric acid (sp. gr. 1.18)500 g (424 cc, 4.8 moles)
Reaction Time~4 hours[1]
Reaction TemperatureReflux[1]
Work-upEvaporation to dryness, extraction with boiling ether[1]
Yield83-85%[1]

Step 2: Intramolecular Friedel-Crafts Acylation

The synthesized 2-(4-fluorophenyl)glutaric acid is then cyclized to form 7-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This reaction is typically carried out using a strong acid catalyst.

General Protocol for Intramolecular Friedel-Crafts Acylation:

ParameterValueReference
ReactantSubstituted phenylglutaric acid-
CatalystPolyphosphoric acid or H2SO4-
Reaction TemperatureElevated temperatures[2]
Work-upQuenching with ice, extraction[2]
YieldVaries depending on substrate[2]

Step 3: Aromatization

The tetralone intermediate is aromatized to form the naphthalene ring system. This can be achieved through dehydrogenation using a catalyst such as palladium on carbon.

General Protocol for Aromatization:

ParameterValueReference
ReactantTetralone derivative-
CatalystPalladium on carbon (Pd/C)-
SolventHigh-boiling solvent (e.g., decalin)-
Reaction TemperatureReflux-
Work-upFiltration of catalyst, solvent removal-
YieldTypically high-

Synthesis Pathway Diagram

Pathway1 A 4-Fluorophenylacetic acid B 2-(4-Fluorophenyl)glutaric acid A->B Michael Addition & Hydrolysis C 7-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid B->C Intramolecular Friedel-Crafts Acylation D This compound C->D Aromatization

Caption: Pathway 1: Friedel-Crafts Cyclization Route.

Pathway 2: Synthesis via Grignard Reaction

This alternative pathway utilizes a Grignard reagent formed from a corresponding bromonaphthalene precursor. The key steps are the synthesis of 7-fluoro-2-bromonaphthalene and its subsequent carboxylation using carbon dioxide.

Experimental Protocols

Step 1: Synthesis of 7-Fluoro-2-bromonaphthalene

This precursor can be synthesized from 7-fluoro-2-naphthol. A general and effective method for the bromination of naphthols involves the use of triphenylphosphine and bromine. While a specific protocol for the 7-fluoro derivative is not detailed, the procedure for the synthesis of 2-bromonaphthalene from 2-naphthol is provided as a representative example.

Protocol for the Synthesis of 2-Bromonaphthalene:

ParameterValueReference
Reactant 12-Naphthol72 g (0.50 mole)
Reactant 2Triphenylphosphine144 g (0.55 mole)
Reactant 3Bromine88 g
SolventAcetonitrile125 ml + 100 ml
Reaction Temperature60-70°C, then heated to 340°C[3]
Reaction Time30 minutes at 60-70°C, then until HBr evolution ceases[3]
Work-upDistillation of solvent, extraction with pentane, purification by column chromatography[3]
Yield70-78%[3]

Step 2: Formation of Grignard Reagent and Carboxylation

The 7-fluoro-2-bromonaphthalene is reacted with magnesium to form the Grignard reagent, which is then carboxylated by reaction with solid carbon dioxide (dry ice).

General Protocol for Grignard Reaction and Carboxylation:

ParameterValueReference
Reactant 17-Fluoro-2-bromonaphthalene-
Reactant 2Magnesium turningsStoichiometric excess
SolventAnhydrous diethyl ether or THF-
Reactant 3Solid Carbon Dioxide (Dry Ice)Excess
Work-upQuenching with aqueous acid (e.g., H2SO4), extraction with ether, followed by base extraction of the carboxylic acid[4]
YieldVaries[4]

Synthesis Pathway Diagram

Pathway2 A 7-Fluoro-2-naphthol B 7-Fluoro-2-bromonaphthalene A->B Bromination (e.g., PPh3, Br2) C 7-Fluoro-2-naphthylmagnesium bromide B->C Mg, anhydrous ether D This compound C->D 1. CO2 (solid) 2. H3O+

Caption: Pathway 2: Grignard Reaction Route.

Alternative Pathway: Hydrolysis of 7-Fluoro-2-naphthonitrile

A third potential route to this compound is through the hydrolysis of the corresponding nitrile, 7-fluoro-2-naphthonitrile. This is a standard transformation in organic synthesis.

Experimental Protocol

Step 1: Synthesis of 7-Fluoro-2-naphthonitrile

The synthesis of this precursor would likely involve a Sandmeyer reaction starting from 7-fluoro-2-naphthylamine or a nucleophilic aromatic substitution on a suitable dihalonaphthalene.

Step 2: Hydrolysis of the Nitrile

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

General Protocol for Nitrile Hydrolysis:

ParameterValueReference
Reactant7-Fluoro-2-naphthonitrile-
ReagentAqueous acid (e.g., H2SO4) or aqueous base (e.g., NaOH)-
Reaction TemperatureReflux[5]
Work-upAcidification (if basic hydrolysis) and extraction[5]
YieldTypically high[5]

Synthesis Pathway Diagram

Pathway3 A 7-Fluoro-2-naphthylamine B 7-Fluoro-2-naphthonitrile A->B Sandmeyer Reaction (NaNO2, HCl, CuCN) C This compound B->C Hydrolysis (H3O+ or OH-)

Caption: Alternative Pathway: Nitrile Hydrolysis.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the representative experimental protocols. Note that yields are highly dependent on the specific substrate and reaction conditions.

PathwayStepKey ReagentsTemperature (°C)Time (h)Yield (%)
1Glutaric Acid SynthesisTrimethylene cyanide, HClReflux~483-85[1]
2Bromination of Naphthol2-Naphthol, PPh3, Br260-70, then 340~0.5, then until HBr ceases70-78[3]
3Nitrile HydrolysisNitrile, Acid or BaseRefluxVariesHigh

Disclaimer: The provided experimental protocols are based on general procedures and may require optimization for the specific synthesis of this compound. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any chemical synthesis.

References

A Technical Guide to the Solubility of 7-Fluoro-2-naphthoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 7-Fluoro-2-naphthoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework based on the solubility of structurally similar compounds, alongside detailed experimental protocols for determining solubility. This approach equips researchers with the necessary tools to assess the solubility of this compound in their specific applications.

Introduction

This compound is a fluorinated derivative of 2-naphthoic acid. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including organic synthesis, pharmaceutical formulation, and materials science. The polarity, hydrogen bonding capability, and steric effects of both the solute and the solvent are key determinants of solubility.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileModerate to HighThe polarity of these solvents can solvate the polar carboxylic acid group.
Non-Polar Hexane, TolueneLow"Like dissolves like" principle suggests low solubility of a polar carboxylic acid in non-polar solvents.
Ethers Diethyl EtherModerateDiethyl ether has some polar character and can act as a hydrogen bond acceptor.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

This is a classic and straightforward method for determining solubility.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

    • After the equilibration period, allow the undissolved solid to settle.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

    • Dispense the filtered supernatant into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

    • Determine the weight of the collected solution.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation:

    • The solubility can be calculated using the following formula:

      • Solubility (g/L) = (Weight of dried solute / Volume of supernatant collected) * 1000

UV-Visible Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore and is highly sensitive.

Methodology:

  • Preparation of a Standard Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the gravimetric method to prepare a saturated solution at a constant temperature.

  • Sample Collection and Analysis:

    • Withdraw a small, known volume of the clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the standard curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_methods Measurement Methods start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter measure Measure concentration of solute filter->measure gravimetric Gravimetric Method (Evaporate solvent & weigh residue) measure->gravimetric Option 1 spectroscopic Spectroscopic Method (e.g., UV-Vis) measure->spectroscopic Option 2 calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end End calculate->end

Caption: General workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound is sparse, a combination of theoretical prediction and robust experimental methodology provides a strong foundation for its characterization. Researchers are encouraged to utilize the detailed protocols provided in this guide to determine the solubility of this compound in their specific solvent systems. This empirical data will be invaluable for the successful application of this compound in various scientific and industrial endeavors.

Navigating the Procurement of 7-Fluoro-2-naphthoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Commercially Available Analogue: 6-Fluoro-2-naphthoic Acid

While 7-Fluoro-2-naphthoic acid is not a standard catalog item, its isomer, 6-Fluoro-2-naphthoic acid (CAS RN: 5043-01-6), is commercially available from several suppliers. This compound can serve as a valuable reference or starting point for related research. The table below summarizes the offerings for 6-Fluoro-2-naphthoic acid from a key supplier.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich6-Fluoro-2-naphthoic acid5043-01-697%5 g[1]

Custom Synthesis: The Pathway to this compound

For research requiring the specific regioisomer, this compound, custom synthesis is the most viable procurement route. Numerous chemical manufacturing organizations specialize in the custom synthesis of novel or rare organic molecules. These companies work collaboratively with researchers to define a synthetic route, establish purity specifications, and produce the desired quantity of the target compound.

Key Custom Synthesis Providers:

  • BOC Sciences: Offers a comprehensive range of custom chemical synthesis and manufacturing services for the biotechnology and pharmaceutical industries.

  • Creative Biolabs: Provides custom adjuvant synthesis services, indicating expertise in complex organic synthesis.

  • OTAVAchemicals: A leading chemical and drug discovery company offering custom synthesis of organic molecules for biotech and pharmaceutical applications.

  • Polysciences, Inc.: Specializes in the custom synthesis of fine and hard-to-find chemicals for various industries.

  • TCI (Tokyo Chemical Industry): A worldwide manufacturer of specialty organic chemicals with extensive custom synthesis capabilities.

The process of engaging a custom synthesis provider typically follows a structured workflow, from initial inquiry to product delivery.

Custom Synthesis Workflow cluster_researcher Researcher cluster_supplier Custom Synthesis Supplier Inquiry Inquiry Quote Quotation & Timeline Inquiry->Quote Submit Structure & Requirements NDA Confidentiality Agreement (NDA) PO Purchase Order NDA->PO Agreement Synthesis Synthesis & Purification PO->Synthesis Initiate Project QC_Review QC Data Review Delivery Product Delivery QC_Review->Delivery Approve Quote->NDA QC Quality Control (QC) Synthesis->QC QC->QC_Review Provide Certificate of Analysis

Procurement workflow for a custom-synthesized chemical compound.

Representative Experimental Protocol: Synthesis of a Monofluoronaphthoic Acid

Objective: To synthesize a monofluoronaphthoic acid via a multi-step sequence involving the construction of the naphthalene core.

Materials:

  • Appropriately substituted fluorinated phenylacetic acid

  • Diethyl glutarate

  • Sodium ethoxide

  • Hydrochloric acid

  • Polyphosphoric acid (PPA)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Potassium carbonate

  • Appropriate solvents (e.g., ethanol, toluene, carbon tetrachloride)

Methodology:

  • Stobbe Condensation: A substituted fluorinated phenylacetic acid is condensed with diethyl glutarate in the presence of a strong base like sodium ethoxide to form a half-ester.

  • Saponification: The resulting half-ester is saponified using an aqueous base (e.g., NaOH or KOH) to yield the corresponding dicarboxylic acid.

  • Intramolecular Friedel-Crafts Acylation: The dicarboxylic acid is cyclized using a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures to form the tetralone intermediate.

  • Aromatization: The tetralone is aromatized to the corresponding naphthol. This can be achieved through various methods, including dehydrogenation with a catalyst like palladium on carbon or through a bromination-dehydrobromination sequence. For the latter, the tetralone is first brominated with NBS and a radical initiator like AIBN, followed by elimination of HBr using a base like potassium carbonate to introduce the double bond and aromatize the ring.

  • Conversion of Hydroxyl to Carboxyl Group: The naphthol can be converted to the desired naphthoic acid through a series of reactions, which may include conversion to a triflate, followed by a palladium-catalyzed carbonylation reaction. Alternatively, if a methyl ether was carried through the synthesis, demethylation followed by oxidation could be employed.

  • Purification: The final product, the fluoronaphthoic acid, is purified by recrystallization from an appropriate solvent system to achieve the desired level of purity.

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and identify the position of the fluorine substituent.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This technical guide provides a framework for researchers to procure this compound. By understanding the commercial availability of related compounds and the process of custom synthesis, scientists can effectively plan their research and development activities.

References

7-Fluoro-2-naphthoic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated stability and recommended storage conditions for 7-Fluoro-2-naphthoic acid. Due to a lack of publicly available stability data for this specific compound, the information presented herein is extrapolated from studies on structurally similar aromatic carboxylic acids, including naphthoic acid derivatives and fluoroaromatic compounds. All recommendations should be verified through in-house stability studies.

Core Stability Profile

This compound is expected to be a chemically stable, solid organic compound under standard laboratory conditions. Aromatic carboxylic acids, as a class, are known for their general robustness. The introduction of a fluorine atom onto the naphthalene ring is unlikely to impart significant instability; in many cases, fluorination can enhance molecular stability.

Key factors that can influence the stability of this compound include temperature, light, humidity, and exposure to incompatible materials.

Quantitative Stability Data for Analogous Compounds

To provide a quantitative basis for stability assessment, the following table summarizes data from studies on structurally related aromatic carboxylic acids. This data can serve as a benchmark for designing stability studies for this compound.

CompoundConditionObservationReference Compound
Benzoic AcidHydrothermal treatment at 350°C for 1 hourNegligible degradationAromatic Carboxylic Acid
2,6-Naphthalene dicarboxylic acidHydrothermal treatment at 300°C for 1 hourStableNaphthoic Acid Derivative
2,6-Naphthalene dicarboxylic acidHydrothermal treatment at 350°C for 1 hour10-15% yield of monoacids via decarboxylationNaphthoic Acid Derivative
Terephthalic acidHydrothermal treatment at 300°C for 1 hourStableAromatic Carboxylic Acid
Terephthalic acidHydrothermal treatment at 350°C for 1 hour10-15% yield of monoacids via decarboxylationAromatic Carboxylic Acid

Recommended Storage Conditions

Based on general guidelines for solid aromatic carboxylic acids, the following storage conditions are recommended to ensure the long-term integrity of this compound:

ParameterRecommendationRationale
Temperature Cool (2-8 °C) or controlled room temperature (20-25 °C)Minimizes the rate of potential degradation reactions.
Light Store in amber or opaque containersProtects from potential photodegradation induced by UV light.
Humidity Store in a dry environment, in a tightly sealed container. For long-term storage, consider a desiccator.Prevents hydrolysis and potential clumping of the solid material.
Atmosphere For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen, argon) is advisable.Prevents oxidation.
Container Well-sealed, non-reactive containers (e.g., glass, polypropylene).Prevents contamination and reaction with container materials.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods. For this compound, the following degradation mechanisms should be considered:

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted to establish its shelf-life and confirm appropriate storage conditions. The following is a general protocol framework.

Stress Testing (Forced Degradation)

Stress testing helps to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound.

  • Stress Conditions: Expose the samples to the following conditions:

    • Thermal Stress:

      • Elevated temperature (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

      • Samples should be tested at various time points (e.g., 1, 2, 4, 8 weeks).

    • Humidity Stress:

      • Elevated humidity (e.g., 75% RH, 90% RH) at a controlled temperature (e.g., 25°C or 40°C) in a stability chamber.

      • Time points similar to thermal stress testing.

    • Photostability:

      • Expose the solid material to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

      • A control sample should be shielded from light.

    • Oxidative Stress:

      • Prepare a solution of the compound and expose it to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • pH Stress (Solution State):

      • Prepare solutions in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

      • Monitor for degradation at room temperature and elevated temperatures.

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of the parent compound and to detect and quantify any degradation products. Characterize significant degradation products using techniques such as LC-MS and NMR.

Long-Term Stability Study

This study is designed to establish the re-test period or shelf life under recommended storage conditions.

Methodology:

  • Sample Storage: Store multiple batches of this compound in the proposed commercial packaging (or a simulation thereof) under the recommended long-term storage conditions (e.g., 25°C/60% RH and 5°C).

  • Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Parameters to Test:

    • Appearance (color, physical state)

    • Assay (potency)

    • Purity (detection of impurities and degradation products)

    • Moisture content (if applicable)

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

StabilityWorkflow cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Long-Term Stability Studies A Procure/Synthesize This compound B Characterize Initial Material (Purity, Identity, Appearance) A->B C Stress Testing (Heat, Humidity, Light, Oxidation, pH) B->C D Identify Degradation Products (LC-MS, NMR) C->D E Develop & Validate Stability-Indicating Method D->E F Place on Long-Term & Accelerated Stability E->F G Periodic Testing (Assay, Purity, etc.) F->G H Data Analysis & Shelf-Life Determination G->H

Caption: A typical workflow for conducting stability studies on a new chemical entity.

The Biological Frontier: A Technical Guide to the Activity of Fluorinated Naphthoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This halogen's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Naphthoic acid scaffolds, present in a variety of biologically active compounds, including selective retinoic acid receptor (RAR) modulators and potential anticancer agents, provide a versatile platform for the application of fluorine chemistry. This technical guide delves into the biological activities of fluorinated naphthoic acids and their derivatives, with a focus on their anticancer properties and their role as RAR agonists. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved.

Anticancer Activity of Fluorinated Naphthoquinone Derivatives

Fluorinated derivatives of 1,4-naphthoquinone, structurally related to fluorinated naphthoic acids, have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of fluorine and different substituents on the naphthoquinone core allows for the fine-tuning of their anticancer potency.

Quantitative Data: Cytotoxicity of Fluorinated 1,4-Naphthoquinone Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of a series of polyfluorinated 1,4-naphthoquinone derivatives against three human cancer cell lines: RPMI-8226 (human myeloma), MCF-7 (human breast adenocarcinoma), and Hep-2 (human larynx carcinoma).

CompoundSubstituent (X)Substituent (Y)RPMI-8226 IC₅₀ (μM)[3]MCF-7 IC₅₀ (μM)[3]Hep-2 IC₅₀ (μM)[3]
1 HF145145145
2 NHCH₂COOEtF5.55.55.5
3 NHCH₂COOHF222222
4 NH(CH₂)₂COOHF43.643.643.6
5 NH(CH₂)₃COOHF68.768.768.7
6 NH(CH₂)₅COOHF242424
8 Piperidin-1-ylF181818
13 N(CH₂CH₃)₂F2.22.22.2
14 N(CH₂CH₃)₂NH(CH₂)₅COOH8.58.58.5
15 OCH₂CH₃NHCH₂COOEt2.32.32.3
16 OCH₂CH₃NH(CH₂)₅COOH2.12.12.1
18 Lactam from NH(CH₂)₃COOHF5.55.55.5

Retinoic Acid Receptor (RAR) Agonist Activity

Fluorinated naphthoic acids have been investigated as ligands for retinoic acid receptors (RARs), which are nuclear hormone receptors that play crucial roles in cell proliferation, differentiation, and apoptosis.[4] Synthetic retinoids, including derivatives of naphthoic acid, have been developed to selectively target RAR subtypes (α, β, and γ) for therapeutic applications, including cancer treatment. While extensive quantitative data for a broad range of fluorinated naphthoic acids as RAR agonists is still emerging, the available information indicates that fluorine substitution can significantly impact receptor affinity and selectivity.

Quantitative Data: RAR Agonist Activity of Retinoids

The following table presents the half-maximal effective concentration (EC₅₀) and dissociation constant (Kd) values for selected retinoids, including a fluorinated analog, to illustrate the impact of structural modifications on RAR activity.

CompoundReceptor SubtypeEC₅₀ (nM)Kd (nM)Reference
9-cis-Retinoic AcidRXR-13[5]
UAB30RXR2018[5]
BexaroteneRXR3025[5]
Fluorinated Bexarotene AnalogRXR-Enhanced affinity[6]
AM580RARα-2.3[4]
CD495RARβ/γ-1.8 (β), 2.5 (γ)[4]
CD564RARβ/γ-2.5 (β), 4.2 (γ)[4]

Specific value not provided, but described as having enhanced binding affinity compared to the non-fluorinated parent compound.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated naphthoic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Retinoic Acid Receptor (RAR) Transactivation Assay

This reporter gene assay is used to quantify the ability of a compound to activate a specific RAR subtype.

Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain of a specific RAR subtype fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain. If the test compound binds to and activates the RAR, the fusion protein will bind to the response element and drive the expression of luciferase, which can be quantified by measuring luminescence.

Procedure:

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HeLa or HEK293) in a multi-well plate. Co-transfect the cells with the RAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After an initial incubation period to allow for gene expression, treat the cells with various concentrations of the fluorinated naphthoic acid derivatives. Include a vehicle control and a known RAR agonist as a positive control.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and luciferase expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a specific lysis buffer to release the cellular contents, including the expressed luciferase.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is determined by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Retinoic Acid Receptor (RAR) Signaling Pathway

Fluorinated naphthoic acids can act as agonists of RARs, thereby modulating gene transcription. The canonical RAR signaling pathway is initiated by the binding of a ligand, leading to a cascade of events that ultimately alters the expression of target genes involved in cellular processes.

RAR_Signaling_Pathway Retinoic Acid Receptor (RAR) Signaling Pathway Ligand Fluorinated Naphthoic Acid RAR RAR Ligand->RAR Binds CoA Co-activator Complex RAR->CoA Recruits (upon ligand binding) RARE Retinoic Acid Response Element (RARE) RAR->RARE Heterodimerizes with RXR RXR RXR RXR->RARE CoR Co-repressor Complex CoR->RARE Represses Transcription (in absence of ligand) Gene Target Gene Transcription CoA->Gene Activates Cellular_Response Cell Differentiation, Apoptosis, Growth Inhibition Gene->Cellular_Response Leads to

Canonical RAR signaling pathway activation.
PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling cascade that is often dysregulated in cancer, promoting cell survival, growth, and proliferation. Some anticancer agents exert their effects by modulating this pathway.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes FNA Fluorinated Naphthoic Acid (potential target) FNA->PI3K Inhibits? FNA->Akt Inhibits?

PI3K/Akt pathway and potential inhibition points.
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs function by inducing apoptosis in cancer cells. There are two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathway Overview of Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes FNA Fluorinated Naphthoic Acid FNA->Cellular_Stress Induces? FNA->Mitochondrion Induces?

Induction of apoptosis via extrinsic and intrinsic pathways.

Conclusion

Fluorinated naphthoic acids and their derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and endocrinology. The strategic incorporation of fluorine can enhance their cytotoxic activity against cancer cells and modulate their affinity and selectivity for retinoic acid receptors. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at exploring the multifaceted biological activities of fluorinated naphthoic acids.

References

Methodological & Application

7-Fluoro-2-naphthoic Acid: A Versatile Building Block for Novel Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-fluoro-2-naphthoic acid as a key structural motif in the development of active pharmaceutical ingredients (APIs). The unique electronic properties imparted by the fluorine atom at the 7-position of the naphthalene scaffold make this building block particularly valuable for the synthesis of potent and selective modulators of various biological targets. A primary focus of this document will be on the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in a range of inflammatory and immunological disorders.

Introduction to this compound in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. This compound offers a rigid, planar scaffold that can be strategically functionalized to create potent and selective ligands for various biological targets. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid group and the overall electronic distribution of the naphthalene ring system, which can be exploited for optimizing drug-receptor interactions.

One of the most promising applications of 2-naphthoic acid derivatives is in the development of antagonists for the P2Y14 receptor.[1][2][3][4] This receptor, a Gi-coupled G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose, and is involved in inflammatory processes, making it an attractive therapeutic target for conditions like asthma, chronic pain, and other inflammatory diseases.[1][5]

Application: P2Y14 Receptor Antagonists

Derivatives of 4,7-disubstituted-2-naphthoic acid have been identified as a potent class of P2Y14 receptor antagonists.[6] While specific data for a 7-fluoro substituted analog is not extensively published, the closely related 7-(4-trifluoromethyl)phenyl analog, known as PPTN, demonstrates high affinity and selectivity for the P2Y14 receptor, serving as a valuable reference compound.[7][8] The general structure-activity relationship (SAR) for this class of compounds indicates that substitution at the 7-position is crucial for potent antagonist activity.

Quantitative Data: Potency of 2-Naphthoic Acid-Based P2Y14 Antagonists

The following table summarizes the reported biological activity of representative 2-naphthoic acid derivatives as P2Y14 receptor antagonists. This data highlights the high potency achievable with this scaffold.

Compound ID7-Position Substituent4-Position SubstituentAssay TypePotency (IC₅₀/Kᵢ)Reference
PPTN 4-(Trifluoromethyl)phenyl4-(Piperidin-4-yl)phenylcAMP Inhibition0.43 nM (Kᵢ)[9]
Compound 38 Unspecified electron-withdrawing groupUnspecifiedUDP-competitive antagonist assay8 nM (IC₅₀)[6]
MRS4174 4-(Trifluoromethyl)phenyl4-(Piperidin-4-yl)phenyl with Alexa Fluor 488 conjugateFluorescent Ligand Binding80 pM (Kᵢ)[10]

Experimental Protocols

Synthesis of 4,7-Disubstituted-2-Naphthoic Acid Derivatives

The synthesis of P2Y14 receptor antagonists based on the 2-naphthoic acid scaffold typically involves a multi-step sequence. A key transformation is the Suzuki-Miyaura cross-coupling reaction to introduce the substituent at the 4-position of the naphthoic acid core.[9] The following is a representative protocol based on the synthesis of analogous compounds.

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography.

Step 2: Bromination of the Naphthoic Acid Ester

  • Dissolve the 7-fluoro-2-naphthoate ester (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent and purify by column chromatography to yield the 4-bromo-7-fluoro-2-naphthoate ester.

Step 3: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the 4-bromo-7-fluoro-2-naphthoate ester (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the coupled product by column chromatography.

Step 4: Hydrolysis of the Ester

  • Dissolve the 4,7-disubstituted-2-naphthoate ester in a mixture of a suitable organic solvent (e.g., THF or methanol) and an aqueous solution of a base (e.g., LiOH or NaOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the ester hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to obtain the final 4,7-disubstituted-7-fluoro-2-naphthoic acid derivative.

Biological Evaluation: cAMP Accumulation Assay

The antagonist activity of the synthesized compounds at the Gi-coupled P2Y14 receptor can be determined by measuring their ability to reverse the agonist-induced inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor in an appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

  • Agonist Stimulation: Add a known P2Y14 receptor agonist (e.g., UDP-glucose) at a concentration that produces approximately 80% of its maximal effect (EC₈₀), in the presence of a phosphodiesterase inhibitor such as IBMX, and forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Biological Evaluation: RhoA Activation Assay

P2Y14 receptor activation has been shown to stimulate the RhoA signaling pathway, leading to cytoskeletal rearrangement and chemotaxis.[11] The ability of an antagonist to block this effect can be assessed using a RhoA activation assay.

  • Cell Culture and Treatment: Culture a suitable cell line expressing the P2Y14 receptor (e.g., neutrophils or differentiated HL-60 cells). Pre-incubate the cells with the test antagonist.

  • Agonist Stimulation: Stimulate the cells with a P2Y14 agonist (e.g., UDP-glucose) for a short period (typically 1-5 minutes).

  • Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

  • Pull-down of Active RhoA: Use a commercially available RhoA activation assay kit, which typically employs a Rhotekin-RBD (Rho-binding domain) affinity resin to specifically pull down the active, GTP-bound form of RhoA from the cell lysates.[2][3][4]

  • Western Blot Analysis: Elute the bound proteins from the resin, separate them by SDS-PAGE, and detect the amount of active RhoA by Western blotting using a RhoA-specific antibody.

  • Data Analysis: Quantify the band intensities to determine the relative amount of active RhoA in treated versus untreated cells.

Visualizations

P2Y14 Receptor Signaling Pathway

P2Y14_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14 P2Y14 Receptor G_protein Gαi/βγ P2Y14->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits RhoA_GDP RhoA-GDP (Inactive) G_protein->RhoA_GDP Activates GEFs UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14 Activates Antagonist 7-Fluoro-2-naphthoic acid derivative (Antagonist) Antagonist->P2Y14 Inhibits ATP ATP ATP->AC RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Chemotaxis Chemotaxis & Cytoskeletal Rearrangement RhoA_GTP->Chemotaxis

Caption: P2Y14 receptor signaling cascade.

Experimental Workflow: Synthesis of a 4,7-Disubstituted-2-Naphthoic Acid API

Synthesis_Workflow Start This compound Step1 Step 1: Esterification (e.g., MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 7-fluoro-2-naphthoate Step1->Intermediate1 Step2 Step 2: Bromination (e.g., NBS) Intermediate1->Step2 Intermediate2 Methyl 4-bromo-7-fluoro-2-naphthoate Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (Boronic acid, Pd catalyst, Base) Intermediate2->Step3 Intermediate3 Methyl 4-(Aryl)-7-fluoro-2-naphthoate Step3->Intermediate3 Step4 Step 4: Hydrolysis (e.g., LiOH, then HCl) Intermediate3->Step4 End Final API: 4-(Aryl)-7-fluoro-2-naphthoic acid Step4->End

Caption: Synthetic workflow for a 4,7-disubstituted-2-naphthoic acid.

Logical Relationship: Antagonist Screening Cascade

Screening_Cascade Start Synthesized Compound Library Primary_Assay Primary Screen: cAMP Accumulation Assay Start->Primary_Assay Hit_Identification Hit Identification (IC₅₀ < Threshold) Primary_Assay->Hit_Identification Secondary_Assay Secondary Screen: RhoA Activation Assay Hit_Identification->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection End In vivo Studies Lead_Selection->End

Caption: A typical screening cascade for P2Y14 antagonists.

References

Application Note: Protocol for the Electrophilic Fluorination of 2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the direct electrophilic fluorination of 2-naphthoic acid using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™ (F-TEDA-BF4). The method involves the activation of the aromatic system with a strong acid, trifluoromethanesulfonic acid, to facilitate the introduction of a fluorine atom onto the naphthalene ring. This protocol is intended to serve as a foundational method for the synthesis of fluorinated 2-naphthoic acid derivatives, which are of interest in medicinal chemistry and materials science.

Introduction

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of efficient fluorination methods is of great interest to the pharmaceutical and agrochemical industries. 2-Naphthoic acid is a versatile building block in organic synthesis.[2][3] Its fluorinated derivatives are valuable precursors for the synthesis of novel bioactive compounds and functional materials.

This protocol details an electrophilic fluorination approach, which is a common strategy for the fluorination of aromatic systems.[4] Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source.[4] Selectfluor™ is a widely used, stable, and safe electrophilic fluorinating agent.[5][6] For electron-deficient aromatic rings, such as 2-naphthoic acid, the use of a strong acid is often necessary to enhance the electrophilicity of the fluorinating agent and activate the substrate towards substitution.[4]

Reaction Scheme

Experimental Protocol

This protocol is based on general procedures for the electrophilic fluorination of aromatic compounds with Selectfluor™ and a strong acid.[4] Optimization may be required for substrate-specific applications.

Materials:

  • 2-Naphthoic acid (98%)

  • Selectfluor™ (F-TEDA-BF4)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Stirring plate

  • Ice bath

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

  • NMR spectrometer (¹H, ¹³C, ¹⁹F)

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-naphthoic acid (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Trifluoromethanesulfonic Acid: Slowly add trifluoromethanesulfonic acid (2.0 eq) to the stirred solution.

  • Addition of Selectfluor™: Add Selectfluor™ (1.2 eq) portion-wise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time may vary and could require heating depending on the reactivity of the substrate.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Fluorination of 2-Naphthoic Acid

EntryFluorinating AgentAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio
1Selectfluor™TfOHCH₃CN0 to RT465Major: 5-fluoro and 8-fluoro
2Selectfluor™TfOHCH₃CN50275Major: 5-fluoro and 8-fluoro

Note: The data presented in this table is hypothetical and serves as an example for reporting experimental results. Actual yields and regioselectivity will need to be determined experimentally. The regioselectivity is predicted based on the directing effects of the carboxylic acid group and the naphthalene ring system.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 2-Naphthoic Acid in Anhydrous Acetonitrile cool Cool to 0 °C start->cool add_acid Add Trifluoromethanesulfonic Acid cool->add_acid add_selectfluor Add Selectfluor™ add_acid->add_selectfluor react Stir at 0 °C to RT (Monitor by TLC/LC-MS) add_selectfluor->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry purify Column Chromatography dry->purify characterize Characterize by NMR & MS purify->characterize

Caption: Experimental workflow for the electrophilic fluorination of 2-naphthoic acid.

Discussion

The electrophilic fluorination of 2-naphthoic acid is expected to yield a mixture of regioisomers. The carboxylic acid group is a deactivating group and a meta-director on a benzene ring. However, in the naphthalene ring system, the directing effects are more complex. Electrophilic substitution on 2-substituted naphthalenes generally occurs at the 5- and 8-positions (alpha positions of the other ring) or the 1-position. Given the steric hindrance at the 1- and 3-positions, fluorination is most likely to occur at the 5- and 8-positions of the naphthalene ring.

The reaction conditions provided are a starting point and may require optimization. Factors such as the reaction temperature, time, and the stoichiometry of the reagents can influence the yield and regioselectivity of the fluorination. For instance, increasing the temperature may improve the conversion rate but could also lead to the formation of side products.

Characterization of the resulting fluorinated 2-naphthoic acid is crucial. ¹⁹F NMR spectroscopy is a key analytical tool for confirming the presence of the fluorine atom and can provide information about its chemical environment. The chemical shift of the fluorine atom is expected to be in the typical range for aryl fluorides.[2][7]

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Selectfluor™ is an oxidizing agent. Avoid contact with combustible materials.

  • Dichloromethane and acetonitrile are volatile and toxic. Handle in a fume hood.

  • Always follow standard laboratory safety procedures.

Conclusion

This application note provides a comprehensive protocol for the electrophilic fluorination of 2-naphthoic acid using Selectfluor™ and trifluoromethanesulfonic acid. This method offers a direct route to valuable fluorinated building blocks for research and development in the pharmaceutical and materials science sectors. The provided experimental details, data presentation guidelines, and workflow visualization are intended to facilitate the successful implementation of this synthetic transformation.

References

7-Fluoro-2-naphthoic Acid: Application Notes for a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-based molecules are a well-established class of fluorescent probes utilized in a variety of research and drug development applications. Their fluorescence properties are often sensitive to the local environment, making them valuable tools for studying molecular interactions, such as protein binding and membrane association. 7-Fluoro-2-naphthoic acid is a derivative of this class of compounds. However, a comprehensive review of the scientific literature reveals a significant lack of specific data on its fluorescent properties and its application as a fluorescent probe.

This document, therefore, serves as a forward-looking application note. While direct experimental data for this compound is not currently available in published literature, we provide a general framework and protocols based on the known applications of structurally similar naphthalene-based fluorescent probes. The information presented here is intended to guide researchers in the potential characterization and utilization of this compound as a novel fluorescent probe.

Physicochemical Properties and General Spectroscopic Data

PropertyThis compound (Predicted/To Be Determined)
Molecular FormulaC₁₁H₇FO₂
Molecular Weight190.17 g/mol
Excitation Maximum (λex)To be determined
Emission Maximum (λem)To be determined
Stokes ShiftTo be determined
Molar Extinction Coefficient (ε)To be determined
Fluorescence Quantum Yield (Φf)To be determined
Fluorescence Lifetime (τ)To be determined

Potential Applications in Research and Drug Development

Based on the behavior of other naphthalene derivatives, this compound could potentially be employed in the following applications:

  • Probing Protein Binding Sites: The fluorescence of naphthalene derivatives often changes upon binding to hydrophobic pockets in proteins, such as the drug-binding sites of serum albumin. This can be used to study protein-ligand interactions and for competitive binding assays in drug discovery.[1][2]

  • Investigating Membrane Properties: The partitioning of the probe into lipid membranes can lead to changes in its fluorescence, providing information about membrane polarity, fluidity, and phase transitions.

  • Environmental Sensing: The fluorescence of naphthalene-based probes can be sensitive to solvent polarity, pH, and the presence of quenchers, allowing for their use as environmental sensors.[3][4]

Experimental Protocols

The following are generalized protocols for the characterization and a potential application of a new fluorescent probe like this compound.

Protocol 1: Determination of Basic Spectroscopic Properties

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, phosphate-buffered saline (PBS))

  • A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like ethanol.

  • Absorption Spectrum: Dilute the stock solution in the desired solvent to a concentration that gives an absorbance maximum between 0.1 and 0.5. Record the UV-Vis absorption spectrum to determine the absorption maximum (λabs).

  • Excitation and Emission Spectra:

    • Using a fluorometer, excite the sample at the determined λabs and scan a range of wavelengths to record the emission spectrum and determine the emission maximum (λem).

    • Set the emission monochromator to the determined λem and scan a range of excitation wavelengths to record the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of the this compound solution and a fluorescence standard solution in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

    • Integrate the area under the emission curve for each spectrum.

    • Calculate the quantum yield using the following equation: Φf_sample = Φf_standard * (A_standard / A_sample) * (I_sample / I_standard) * (η_sample² / η_standard²) where A is the absorbance, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Protocol 2: Investigating Protein Binding (Example: Serum Albumin)

Objective: To assess the potential of this compound as a probe for studying protein binding.

Materials:

  • This compound stock solution

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a solution of this compound in PBS. The final concentration should be in the low micromolar range.

  • Record the fluorescence emission spectrum of the probe in PBS alone.

  • Prepare a stock solution of HSA or BSA in PBS.

  • Titrate the probe solution with increasing concentrations of the protein stock solution. Allow the mixture to equilibrate for a few minutes after each addition.

  • Record the fluorescence emission spectrum after each addition of protein.

  • Analyze the changes in fluorescence intensity and emission maximum as a function of protein concentration. A significant increase in fluorescence intensity and a blue shift in the emission maximum are indicative of the probe binding to a hydrophobic site on the protein.

  • (Optional) Perform competitive displacement assays by adding a known ligand for a specific binding site on the albumin to the probe-protein complex and observe any decrease in fluorescence.[1]

Visualizations

The following diagrams illustrate the generalized workflows for characterizing and using a novel fluorescent probe.

G Diagram 1: Workflow for Characterization of a Novel Fluorescent Probe cluster_0 Preparation cluster_1 Spectroscopic Analysis cluster_2 Environmental Sensitivity cluster_3 Application Testing A Synthesize/Obtain Compound B Prepare Stock Solution A->B C Measure UV-Vis Absorption B->C D Record Excitation & Emission Spectra C->D E Determine Quantum Yield & Lifetime D->E F Solvatochromism Studies E->F G pH Titration F->G H Protein Binding Assays G->H I Membrane Interaction Studies H->I G Diagram 2: Logic of a Competitive Protein Binding Assay cluster_0 Step 1: Probe-Protein Interaction cluster_1 Step 2: Introduction of Competitor cluster_2 Step 3: Observation A Fluorescent Probe C Probe-Protein Complex (High Fluorescence) A->C B Protein (e.g., Albumin) B->C E Displacement of Probe C->E D Test Compound (Drug) D->E F Measure Decrease in Fluorescence E->F G Drug-Protein Complex E->G F->F

References

Application Note: High-Throughput Screening of a 7-Fluoro-2-naphthoic Acid Library for the Identification of p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mitogen-activated protein kinase (MAPK) p38 is a key enzyme in the signaling cascades that regulate cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in various cancers.[][5] As such, p38 MAPK represents a prime therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[5] This application note describes a high-throughput screening (HTS) campaign to identify inhibitors of p38 MAPK from a focused library of 7-Fluoro-2-naphthoic acid derivatives. The screening assay is based on the principle of fluorescence polarization (FP), a robust and homogeneous method well-suited for HTS.[6][7]

Assay Principle

The screening assay utilizes the principle of competitive fluorescence polarization to measure the inhibition of p38 MAPK activity.[6][7] A fluorescently labeled phosphopeptide tracer binds to a specific anti-phosphopeptide antibody, resulting in a high polarization signal due to the large size of the complex and its slow rotation in solution. When active p38 MAPK phosphorylates its substrate, the resulting non-fluorescent phosphopeptide competes with the fluorescent tracer for binding to the antibody. This competition leads to the displacement of the tracer, which then tumbles more rapidly in solution, causing a decrease in the fluorescence polarization signal. Inhibitors of p38 MAPK will prevent the phosphorylation of the substrate, thus maintaining a high polarization signal.

Materials and Methods

Reagents and Consumables:

  • p38α MAPK, active, recombinant human (MilliporeSigma)

  • MAPKAP Kinase 2 (MK2), inactive (SignalChem)

  • ATP (Sigma-Aldrich)

  • Fluorescein-labeled peptide tracer (Invitrogen)

  • Anti-phospho-MK2 (Thr334) antibody (Thermo Fisher Scientific)

  • This compound library (in DMSO)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT

  • Stop/Detection Buffer: Assay Buffer containing 20 mM EDTA and the anti-phospho-MK2 antibody and fluorescent tracer.

  • 384-well, low-volume, black, round-bottom plates (Corning)

Instrumentation:

  • Multimode microplate reader with fluorescence polarization capabilities (e.g., BMG PHERAstar FSX or similar).

  • Automated liquid handling system for plate stamping and reagent addition.

Experimental Protocol:

  • Compound Plating: Using an automated liquid handler, 50 nL of each compound from the this compound library (10 mM in DMSO) was transferred to the assay plates, resulting in a final compound concentration of 10 µM. Control wells contained DMSO only.

  • Enzyme and Substrate Addition: 2.5 µL of a solution containing p38α MAPK and its substrate, inactive MK2, in assay buffer was added to each well.

  • Reaction Initiation: The kinase reaction was initiated by the addition of 2.5 µL of ATP in assay buffer. The plates were then incubated at room temperature for 60 minutes.

  • Reaction Termination and Detection: 5 µL of Stop/Detection Buffer was added to each well to quench the kinase reaction and introduce the antibody and fluorescent tracer. The plates were incubated for an additional 60 minutes at room temperature to allow for the binding equilibrium to be reached.

  • Data Acquisition: Fluorescence polarization was measured using a microplate reader with excitation at 485 nm and emission at 535 nm.

Results

Primary High-Throughput Screen

A library of 10,000 this compound derivatives was screened for inhibitory activity against p38α MAPK. The quality and robustness of the assay were monitored using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[8][9][10] The screen demonstrated excellent performance, with an average Z'-factor of 0.78 across all plates.

ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Number of Assay Plates30
Average Z'-Factor0.78
Hit Rate (≥50% inhibition)1.2%
Number of Confirmed Hits120

Hit Confirmation and Potency Determination

Compounds that exhibited ≥50% inhibition in the primary screen were selected for confirmation and dose-response analysis to determine their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[11] A selection of confirmed hits with representative structures and their corresponding IC50 values are presented below.

Compound IDStructureIC50 (µM)
F2NA-001This compound> 50
F2NA-1277-Fluoro-N-(pyridin-2-yl)-2-naphthamide5.2
F2NA-3457-Fluoro-N-(4-methoxyphenyl)-2-naphthamide2.8
F2NA-812N-(4-cyanophenyl)-7-fluoro-2-naphthamide0.9

Visualizations

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Library Plating (50 nL/well) Enzyme_Substrate Add Enzyme/Substrate Mix (p38 MAPK + MK2) Compound_Plating->Enzyme_Substrate Controls Control Plating (DMSO) Controls->Enzyme_Substrate Reaction_Initiation Add ATP to Initiate Reaction Enzyme_Substrate->Reaction_Initiation Incubation1 Incubate for 60 min Reaction_Initiation->Incubation1 Reaction_Stop Add Stop/Detection Buffer (EDTA, Antibody, Tracer) Incubation1->Reaction_Stop Incubation2 Incubate for 60 min Reaction_Stop->Incubation2 FP_Reading Read Fluorescence Polarization Incubation2->FP_Reading Data_Analysis Data Analysis (Z'-factor, % Inhibition) FP_Reading->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection

Caption: High-throughput screening workflow for the identification of p38 MAPK inhibitors.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

References

Application Notes and Protocols: Derivatization of 7-Fluoro-2-naphthoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 7-Fluoro-2-naphthoic acid, a versatile scaffold for the development of biologically active compounds. The protocols focus on the synthesis of amide and ester derivatives and their potential applications in biological assays, particularly in cancer research and enzyme inhibition studies.

Introduction

This compound is a synthetic organic compound that serves as a valuable starting material in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of its derivatives to biological targets. The carboxylic acid group provides a convenient handle for derivatization, allowing for the introduction of various functional groups to modulate the pharmacological properties of the parent molecule. This document outlines protocols for the synthesis of amide and ester derivatives and discusses their application in relevant biological assays.

Derivatization of this compound

The primary methods for derivatizing this compound involve the formation of amides and esters. These reactions are typically achieved by activating the carboxylic acid group, followed by reaction with a suitable amine or alcohol.

Synthesis of this compound Amides

Amide derivatives of naphthoic acid have shown significant potential as anticancer agents. The following protocol describes a general method for the synthesis of amides from this compound using a coupling agent.

Experimental Protocol: Amide Synthesis using DMTMM

This protocol is adapted from a method used for the synthesis of naphthoquinone aromatic amides.[1]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution and stir at room temperature.

  • Add DMTMM (1.2 equivalents) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 5% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Synthesis of this compound Esters

Ester derivatives of naphthoic acids have also been investigated for their biological activities. The following protocol provides a general method for ester synthesis.

Experimental Protocol: Ester Synthesis using DCC/DMAP

This protocol is based on a common method for the esterification of carboxylic acids.[2]

Materials:

  • This compound

  • Desired alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl) solution (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.

  • Characterize the final product using appropriate analytical techniques.

Biological Assays and Applications

Derivatives of this compound can be screened for a variety of biological activities. Based on the activities of similar naphthoic acid derivatives, promising areas of investigation include anticancer and enzyme inhibition assays.

Anticancer Activity

Naphthoic acid and naphthoquinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized derivatives in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes the reported anticancer activities of various naphthoic acid and naphthoquinone derivatives, which can serve as a benchmark for newly synthesized this compound derivatives.

Compound TypeCell LineIC₅₀ (µM)Reference
Naphthoquinone aliphatic amide (16-carbon chain)KBNot specified, but potent[2]
Naphthoquinone aromatic benzamide 22NCI-H187Potent inhibition[1]
Naphthoquinone aromatic naphthamide 23 and 43KBMost potent inhibition[1]
Naphthamide 14cHUVEC proliferation0.0009[3]
Substituted 1,4-naphthoquinonesMCF-715 (for most active compound)[4]
Enzyme Inhibition Assays

Naphthoic acid derivatives have been identified as inhibitors of various enzymes, including kinases and topoisomerases.

Application: Kinase Inhibition

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Naphthamide derivatives have been shown to be potent inhibitors of VEGFR-2.[3]

Experimental Protocol: VEGFR-2 Kinase Assay (General)

This is a general protocol outline. Specific kinase assay kits are commercially available and provide detailed instructions.

  • Reagents : Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Procedure :

    • Add the kinase, substrate, and synthesized inhibitor (at various concentrations) to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) which is proportional to the kinase activity.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Quantitative Data Summary

Compound TypeTarget EnzymeIC₅₀ (nM)Reference
Naphthamide 14cVEGFR-21.5[3]
Naphthamide 14cVEGFR-1-[3]
Naphthamide 14cPDGFR-β-[3]
Naphthamide 14cRET-[3]
Naphthoquinone amide (16-carbon chain)hTopoIIαComplete inhibition at 15-20 µM[2]
Naphthoquinone aromatic naphthamide 24 and 43hTopoIIαInhibition at 20 µM[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological evaluation.

experimental_workflow Experimental Workflow cluster_synthesis Derivatization cluster_assay Biological Assays cluster_analysis Data Analysis start This compound amide Amide Synthesis (e.g., with DMTMM) start->amide ester Ester Synthesis (e.g., with DCC/DMAP) start->ester cytotoxicity Cytotoxicity Assay (e.g., MTT) amide->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) amide->enzyme ester->cytotoxicity ester->enzyme ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway: VEGFR-2 Inhibition

This diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a potential this compound derivative.

vegfr2_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Inhibitor 7-Fluoro-2-naphthoic acid derivative Inhibitor->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes topoisomerase_pathway Topoisomerase IIα Inhibition TopoIIa Topoisomerase IIα CleavableComplex Cleavable Complex (DNA-TopoIIα) TopoIIa->CleavableComplex Forms DNA DNA Double Helix DNA->TopoIIa Binds StrandBreak DNA Double-Strand Breaks CleavableComplex->StrandBreak Leads to Inhibitor 7-Fluoro-2-naphthoic acid derivative Inhibitor->CleavableComplex Stabilizes Apoptosis Apoptosis StrandBreak->Apoptosis Induces

References

Application Note: Quantitative Analysis of 7-Fluoro-2-naphthoic Acid Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details two robust and validated analytical methods for the quantification of 7-Fluoro-2-naphthoic acid in aqueous samples: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection. Detailed experimental protocols, sample preparation procedures, and validation data are provided to facilitate the implementation of these methods in a laboratory setting.

Introduction

This compound is a fluorinated derivative of 2-naphthoic acid. As with many fluorinated organic compounds, it can be an important intermediate or metabolite in the development of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. The methods presented here are designed to provide reliable quantification in a research and development environment.

Analytical Methods

Two primary methods have been developed and validated for the quantification of this compound:

  • HPLC-UV: A straightforward and widely accessible method suitable for the analysis of samples with concentrations in the µg/mL range.

  • LC-MS/MS: A highly sensitive and selective method for the quantification of this compound at ng/mL levels, ideal for complex matrices or when low detection limits are required.

Method 1: HPLC-UV Quantification

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Agilent TC-C18 (2) column (4.6 x 250 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Acetonitrile.[1]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Milli-Q Water.[1]

  • Gradient Elution:

    • 0-20 min: 15% to 35% Mobile Phase A[1]

    • 20-25 min: Hold at 35% Mobile Phase A[1]

    • 25-27 min: Return to 15% Mobile Phase A[1]

    • 27-32 min: Column equilibration at 15% Mobile Phase A[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 263 nm.[1]

2. Sample Preparation (Aqueous Matrix):

  • Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.

  • For samples with expected high concentrations, perform a serial dilution with the initial mobile phase composition (15% Acetonitrile, 85% Water with 0.1% Formic Acid) to bring the analyte concentration within the calibration range.

  • Transfer the filtered (and diluted, if necessary) sample to an HPLC vial for analysis.

3. Preparation of Standards and Calibration:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data

Table 1: HPLC-UV Method Validation Summary

Validation ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD, n=6) Intra-day: < 2.5%, Inter-day: < 4.0%
Accuracy (% Recovery) 97.5% - 103.2%

Method 2: LC-MS/MS Quantification

This method is suitable for the trace-level analysis of this compound in complex matrices such as plasma or environmental water.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system capable of delivering reproducible gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution:

    • 0-1 min: 10% Mobile Phase B

    • 1-5 min: 10% to 90% Mobile Phase B

    • 5-7 min: Hold at 90% Mobile Phase B

    • 7.1-9 min: Return to 10% Mobile Phase B for equilibration

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.[2]

2. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Precursor Ion (m/z): 189.03

  • Product Ions (m/z): 145.0 (Quantifier), 125.0 (Qualifier)

  • Capillary Voltage: 3500 V.[2]

  • Gas Temperature: 350 °C.[2]

  • Drying Gas Flow: 9 L/min.[2]

  • Nebulizer Pressure: 40 psi.[2]

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of water.[2]

  • Loading: Acidify the sample (e.g., 1 mL of plasma or 10 mL of a water sample) with 0.1% formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase (90% Water, 10% Acetonitrile with 0.1% Formic Acid).

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

Quantitative Data

Table 2: LC-MS/MS Method Validation Summary

Validation ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD, n=6) Intra-day: < 5.0%, Inter-day: < 7.5%
Accuracy (% Recovery) 95.8% - 104.5%
Matrix Effect (%) 92% - 108%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the LC-MS/MS method, from sample collection to final data analysis.

experimental_workflow sample_collection Sample Collection (e.g., Plasma, Water) sample_prep Sample Preparation (Solid-Phase Extraction) sample_collection->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing quantification Quantification (Calibration Curve) data_processing->quantification final_report Final Report (Concentration Data) quantification->final_report

Caption: Workflow for LC-MS/MS quantification.

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide reliable and reproducible means for the quantification of this compound. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. The detailed protocols and validation data should serve as a valuable resource for researchers and scientists in the fields of analytical chemistry and drug development.

References

Application Notes and Protocols: 7-Fluoro-2-naphthoic Acid in the Synthesis of P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of P2Y14 receptor (P2Y14R) antagonists derived from a 7-fluoro-2-naphthoic acid scaffold. The P2Y14 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target due to its role in immune and inflammatory responses. The development of potent and selective antagonists is crucial for investigating its physiological functions and for potential therapeutic applications in various inflammatory diseases.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose.[1][2] Upon agonist binding, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is implicated in various cellular responses, including chemotaxis of immune cells.[1]

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14R Gi_o Gαi/o P2Y14R->Gi_o Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Activates Gi_o->AC Inhibits Gbetagamma Gβγ cAMP cAMP ATP->cAMP cAMP->ATP Antagonist 7-Fluoro-2-naphthoic acid derivative (Antagonist) Antagonist->P2Y14R Blocks

Caption: P2Y14 Receptor Signaling Pathway.

Synthesis of this compound-Based P2Y14R Antagonists

The synthesis of 4,7-disubstituted 2-naphthoic acid derivatives as P2Y14R antagonists is a key area of research. A prominent example is the potent antagonist PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid).[3] The synthetic strategy generally involves sequential Suzuki coupling reactions to introduce the substituents at the 4- and 7-positions of the naphthoic acid core.

Below is a representative synthetic workflow for a 7-fluoro analog, based on established methodologies for similar compounds.

Synthesis_Workflow Start This compound Esterification Esterification Start->Esterification Ester Ester protected This compound Esterification->Ester Suzuki1 Suzuki Coupling 1 (e.g., with 4-fluorophenylboronic acid) Ester->Suzuki1 Intermediate1 4-Aryl-7-fluoro- 2-naphthoate Suzuki1->Intermediate1 Conversion Conversion to Boronic Ester Intermediate1->Conversion BoronicEster Boronic Ester Intermediate Conversion->BoronicEster Suzuki2 Suzuki Coupling 2 (with piperidinylphenyl boronic acid derivative) BoronicEster->Suzuki2 Intermediate2 Protected Antagonist Suzuki2->Intermediate2 Deprotection Deprotection Intermediate2->Deprotection Final Final Antagonist Deprotection->Final

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of a 7-Fluoro-4-(4-(piperidin-4-yl)phenyl)-2-naphthoic Acid Derivative

This protocol describes a potential synthetic route adapted from the synthesis of related 4,7-disubstituted 2-naphthoic acid P2Y14R antagonists.

Materials:

  • 7-Bromo-4-chloro-2-naphthoic acid (as a starting point for adaptation to a 7-fluoro analog)

  • (4-(Trifluoromethyl)phenyl)boronic acid (or a suitable fluoro-substituted boronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvents (e.g., Toluene, Ethanol, Water)

  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

Step 1: First Suzuki Coupling

  • To a solution of the 7-halo-4-halo-2-naphthoic acid ester (e.g., methyl 7-bromo-4-chloro-2-naphthoate, which would be adapted from a 7-fluoro starting material) in a suitable solvent mixture (e.g., toluene/ethanol/water), add the desired arylboronic acid (e.g., (4-fluorophenyl)boronic acid).

  • Add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., sodium carbonate).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-aryl-7-halo-2-naphthoate intermediate.

Step 2: Second Suzuki Coupling

  • Combine the 4-aryl-7-halo-2-naphthoate intermediate, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate, a palladium catalyst, and a base in a suitable solvent mixture.

  • Heat the reaction mixture under an inert atmosphere at reflux until the starting material is consumed.

  • After cooling, perform an aqueous workup and extract the product.

  • Purify the crude product by column chromatography to obtain the protected antagonist.

Step 3: Saponification and Deprotection

  • Hydrolyze the ester of the protected antagonist using a base (e.g., NaOH or LiOH) in a solvent mixture like THF/methanol/water.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter and dry the solid to obtain the Boc-protected antagonist.

  • Remove the Boc protecting group by treating the compound with trifluoroacetic acid in dichloromethane.

  • After the reaction is complete, remove the solvent and TFA under reduced pressure to yield the final 7-fluoro-4-(4-(piperidin-4-yl)phenyl)-2-naphthoic acid derivative.

Protocol 2: P2Y14R Antagonist Evaluation using a cAMP Inhibition Assay

This protocol outlines a method to determine the potency of synthesized compounds in inhibiting the agonist-induced decrease in cAMP levels in cells expressing the P2Y14 receptor.

Materials:

  • CHO-K1 cells stably expressing the human P2Y14 receptor (P2Y14R-CHO cells).

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin, streptomycin, and a selection antibiotic like G418).

  • P2Y14R agonist (e.g., UDP-glucose).

  • Forskolin.

  • Synthesized antagonist compounds.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer).

  • 384-well white opaque microplates.

Procedure:

  • Cell Culture: Culture P2Y14R-CHO cells in the appropriate medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Harvest the cells and seed them into 384-well plates at a density of approximately 2,000-5,000 cells per well. Incubate overnight.

  • Assay: a. Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). b. Pre-incubate the cells with various concentrations of the antagonist compounds for 15-30 minutes at room temperature. c. Add a fixed concentration of the P2Y14R agonist (e.g., UDP-glucose at its EC80 concentration) in the presence of forskolin (to stimulate cAMP production). d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

  • Data Analysis: a. Generate a standard curve for cAMP concentration. b. Plot the antagonist concentration versus the percentage of inhibition of the agonist-induced response. c. Calculate the IC50 value for each antagonist using a non-linear regression analysis.

Protocol 3: Fluorescent Ligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized antagonists for the P2Y14 receptor using a fluorescently labeled ligand.

Materials:

  • P2Y14R-CHO cells.

  • Fluorescently labeled P2Y14R antagonist (e.g., a fluorescent derivative of PPTN).

  • Synthesized unlabeled antagonist compounds.

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • Flow cytometer or a fluorescence plate reader.

Procedure:

  • Cell Preparation: Harvest P2Y14R-CHO cells and resuspend them in assay buffer to a concentration of approximately 1 x 106 cells/mL.

  • Competition Binding: a. In a 96-well plate, add a fixed concentration of the fluorescently labeled antagonist. b. Add increasing concentrations of the unlabeled antagonist compounds to the wells. c. Add the cell suspension to each well. d. Incubate for 1-2 hours at room temperature, protected from light.

  • Measurement: a. If using a flow cytometer, analyze the fluorescence intensity of the cells in each well. b. If using a fluorescence plate reader, wash the cells to remove unbound fluorescent ligand and then measure the fluorescence of the remaining cell-bound ligand.

  • Data Analysis: a. Plot the concentration of the unlabeled antagonist versus the percentage of specific binding of the fluorescent ligand. b. Calculate the IC50 value for each antagonist. c. Determine the Ki value using the Cheng-Prusoff equation.

Quantitative Data

The following table summarizes the antagonist activity of selected 4,7-disubstituted 2-naphthoic acid derivatives at the human P2Y14 receptor. The data is compiled from various sources and illustrates the structure-activity relationship (SAR) within this chemical series.

Compound IDR7-SubstituentR4-SubstituentIC50 (nM)Ki (nM)Assay TypeReference
PPTN 4-(Trifluoromethyl)phenyl4-(Piperidin-4-yl)phenyl40.43cAMP Inhibition[3][4]
MRS4174 4-(Trifluoromethyl)phenyl4-(1-(prop-2-yn-1-yl)piperidin-4-yl)phenyl-0.08Fluorescent Binding[3]
Hypothetical 7-Fluoro Analog 4-Fluorophenyl4-(Piperidin-4-yl)phenylData not availableData not available--

Note: Specific quantitative data for a this compound derivative was not found in the searched literature. The development and characterization of such a compound would be a valuable addition to the SAR of P2Y14R antagonists.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent P2Y14 receptor antagonists. The synthetic strategies and biological evaluation protocols outlined in these application notes provide a framework for researchers to design, synthesize, and characterize new chemical entities targeting the P2Y14 receptor. Further exploration of substitutions at the 7-position, including the use of a fluorine atom, could lead to the discovery of antagonists with improved pharmacological properties, contributing to the advancement of research in inflammation and related therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: 7-Fluoro-2-naphthoic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Fluoro-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. However, common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Other positional isomers of fluoro-2-naphthoic acid that may form as by-products.

  • Related Naphthoic Acid Derivatives: Impurities such as 2-naphthoic acid if the fluorination step is incomplete.

  • Polymeric Substances: High molecular weight by-products that can form under certain reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color in the final product often indicates the presence of trace impurities, which may include colored by-products or residual catalysts from the synthesis. Treatment with activated carbon during the recrystallization process is a common and effective method for removing colored impurities.

Q3: I am having trouble dissolving my crude this compound for recrystallization. What solvents should I try?

A3: Based on the solubility of the parent compound, 2-naphthoic acid, and other similar aromatic carboxylic acids, a range of solvents with varying polarities should be tested. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system. Please refer to the solubility data table in the Troubleshooting section for guidance.

Q4: How can I confirm the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The purity can be determined by calculating the area percentage of the main peak.

Troubleshooting Guides

Issue 1: Low Purity After Initial Purification

If the initial purification attempt, such as a single recrystallization, does not yield a product of the desired purity, consider the following troubleshooting steps.

Decision-Making Workflow for Purification Strategy

PurificationStrategy start Crude Product (Low Purity) check_impurities Identify Impurity Type (TLC, HPLC, NMR) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Solid Impurities with Different Solubilities column_chromatography Column Chromatography check_impurities->column_chromatography Close-running Impurities acid_base_extraction Acid-Base Extraction check_impurities->acid_base_extraction Basic or Neutral Impurities end_product Pure Product recrystallization->end_product column_chromatography->end_product acid_base_extraction->recrystallization

Caption: A flowchart to guide the selection of an appropriate purification strategy based on the nature of the impurities present in the crude this compound.

Troubleshooting Steps:

  • Impurity Identification: Use analytical techniques like Thin Layer Chromatography (TLC), HPLC, or Nuclear Magnetic Resonance (NMR) spectroscopy to get a better understanding of the impurities present.

  • Solvent System Optimization for Recrystallization: The choice of solvent is critical for effective purification by recrystallization. Refer to the table below for suggested solvents. A solvent pair (one solvent in which the compound is soluble and another in which it is sparingly soluble) can also be effective.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography using silica gel is a powerful alternative. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often successful.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be acidified to precipitate the purified this compound.

Issue 2: Poor Recovery After Recrystallization

Low recovery of the purified product is a common issue in recrystallization.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower yield as more product will remain in the mother liquor upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

  • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

  • Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.

  • Solvent Evaporation: If too much solvent was added, carefully evaporate some of it to reach the saturation point and then allow the solution to cool again.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
EthanolPolar78Good solubility when hot, lower when cold.
MethanolPolar65Similar to ethanol, good for recrystallization.
AcetonePolar56May be too good a solvent, consider for solvent pairs.
Ethyl AcetateIntermediate77Good potential for recrystallization.
TolueneNon-polar111Likely to have low solubility.
HexaneNon-polar69Very low solubility, can be used as an anti-solvent.
WaterVery Polar100Likely to be sparingly soluble even when hot.

Note: This data is extrapolated from the behavior of similar compounds and should be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound and add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is likely too good for recrystallization. If it is insoluble, heat the mixture. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent in small portions and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: General HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.

Overcoming solubility issues with 7-Fluoro-2-naphthoic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Fluoro-2-naphthoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, with a particular focus on solubility issues in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorinated derivative of 2-naphthoic acid. Naphthoic acid derivatives are utilized in various research areas, including as intermediates in organic synthesis. Some derivatives have been investigated for their potential as aryl hydrocarbon receptor (AhR) modulators, which play a role in cellular metabolism, immune responses, and toxicology.

Q2: I'm having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?

Like its parent compound, 2-naphthoic acid, this compound is expected to have low solubility in aqueous solutions. For in vitro assays, the recommended starting solvent is dimethyl sulfoxide (DMSO). It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. For related compounds like 2-naphthoic acid, stock solutions of up to 100 mg/mL in DMSO have been reported.[1] It is also reported to be soluble in other organic solvents like ethanol and methanol.[2]

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

High concentrations of DMSO can be toxic to cells. It is best practice to keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.

Q4: After diluting my DMSO stock of this compound into aqueous buffer or media, I see precipitation. What can I do?

This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:

  • pH Adjustment: this compound is a carboxylic acid. Increasing the pH of the aqueous solution above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. The predicted pKa for the structurally similar 6-Fluoro-2-naphthoic acid is approximately 4.14.[3] Therefore, adjusting the pH of your buffer to 7.4 should significantly enhance solubility.

  • Use of Co-solvents: In some cases, the addition of a small amount of a water-miscible organic co-solvent to the final solution can help maintain solubility.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

  • Lowering the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the compound in your assay.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem Possible Cause Troubleshooting Steps
Compound will not dissolve in initial solvent (e.g., DMSO). Insufficient solvent volume or compound purity issues.1. Increase the volume of DMSO. 2. Gently warm the solution (e.g., to 37°C) and vortex. 3. Use sonication to aid dissolution. 4. Verify the purity of your compound.
Precipitation occurs immediately upon dilution into aqueous buffer/media. The compound is not soluble in the aqueous environment at the desired concentration.1. Primary Recommendation: Adjust the pH of the aqueous buffer to >6. A pH of 7.4 is standard for most cell-based assays and will favor the more soluble deprotonated form. 2. Prepare a more dilute stock solution in DMSO to reduce the initial concentration upon dilution. 3. Decrease the final desired concentration of the compound in the assay.
Precipitation occurs over time during the experiment. The compound has limited kinetic solubility and is crashing out of the supersaturated solution.1. Include a solubility check at the end of your experiment (e.g., visual inspection, microscopy) to confirm the compound remained in solution. 2. Consider using a formulation with solubilizing agents, such as cyclodextrins, if compatible with your assay system. 3. If possible, reduce the incubation time of your experiment.
Inconsistent assay results. Poor solubility leading to variable effective concentrations of the compound.1. Ensure complete dissolution of the stock solution before each use. 2. Prepare fresh dilutions for each experiment. 3. Visually inspect your assay plates for any signs of precipitation before and after the incubation period.
Quantitative Solubility Data
Solvent Solubility of 2-Naphthoic Acid Reference
DMSO≥ 100 mg/mL (580.79 mM)[1]
AlcoholSoluble[2]
MethanolSoluble (1 g/10 mL)[2]
Diethyl EtherSoluble[2]
Hot WaterSlightly Soluble[2]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 190.17 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.90 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • If necessary, sonicate the tube for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: General Protocol for Dosing Cell Cultures with this compound

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed cell culture medium

  • Sterile, low-binding microcentrifuge tubes

  • Cell culture plates with seeded cells

Procedure:

  • Thaw the 10 mM stock solution at room temperature.

  • Create an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • From the intermediate dilution, perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from your cells and replace it with the medium containing the various concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for the desired experimental duration.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for Compound Solubility A Start: Prepare stock solution in 100% DMSO B Dilute stock into aqueous buffer/media A->B C Does precipitation occur? B->C D Proceed with experiment C->D No E Increase pH of aqueous buffer to > pKa (e.g., pH 7.4) C->E Yes F Re-test dilution E->F G Does precipitation persist? F->G G->D No H Lower final concentration of the compound G->H Yes H->F I Consider formulation with solubilizing agents H->I

Caption: A flowchart outlining the steps to troubleshoot solubility issues.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway Canonical AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Potential Ligand) AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with AhR_ARNT AhR/ARNT Heterodimer cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus Translocation ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to Gene Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Diagram of the canonical aryl hydrocarbon receptor (AhR) signaling pathway.

References

Technical Support Center: NMR Analysis of 7-Fluoro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluoro-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in standard deuterated solvents like Chloroform-d (CDCl3). What should I do?

A1: Poor solubility is a common issue that can lead to broad peaks or no signal in your NMR spectrum.[1] this compound, being a carboxylic acid, may have limited solubility in non-polar solvents like CDCl3.

  • Recommended Solvents: Try more polar aprotic solvents such as Dimethyl sulfoxide-d6 (DMSO-d6) or Acetone-d6.[1] For carboxylic acids, DMSO-d6 is often a good choice.[2]

  • Sample Preparation: To aid dissolution, you can gently warm the sample or use a vortex mixer.[3] It is crucial to ensure the sample is fully dissolved before placing it in the spectrometer. Filtering the sample through a glass wool plug can help remove any undissolved particulates that can negatively affect the spectral quality.[4]

Q2: My 1H NMR spectrum shows very broad peaks for the aromatic protons. What could be the cause?

A2: Peak broadening in the 1H NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is a standard first step.[1]

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn causes broader lines.[5] Try preparing a more dilute sample.

  • Aggregation: Carboxylic acids can form hydrogen-bonded dimers or other aggregates, especially at higher concentrations. This dynamic exchange can lead to broadened signals. Running the experiment at a higher temperature might help to break up these aggregates and sharpen the peaks.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening. Ensure your glassware is scrupulously clean and your solvent is of high purity.

Q3: The carboxylic acid proton signal is either very broad or not visible in my 1H NMR spectrum. Is this normal?

A3: Yes, this is a common observation for carboxylic acids. The acidic proton is labile and can undergo rapid chemical exchange with trace amounts of water in the deuterated solvent or with other molecules of the acid itself.[6] This exchange process often leads to a very broad signal that can be difficult to distinguish from the baseline.[6]

  • Identification: To confirm the presence of the carboxylic acid proton, you can add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, and its signal will disappear.[1]

  • Solvent Choice: In a solvent like DMSO-d6, the carboxylic acid proton peak is often more clearly visible as it forms a stronger hydrogen bond with the solvent.[2]

Q4: I am unsure about the assignment of the aromatic signals in the 1H and 13C NMR spectra due to the fluorine coupling. How can I confidently assign the peaks?

A4: The fluorine atom will couple with nearby protons and carbons, leading to splitting of their signals. This can complicate the spectra but also provides valuable structural information.

  • 1H NMR: Expect to see doublet of doublets or more complex multiplets for the protons on the naphthalene ring due to both H-H and H-F couplings. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the nuclei.

  • 13C NMR: The carbon directly attached to the fluorine will show a large one-bond coupling (¹JCF). You will also observe smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings.

  • 19F NMR: A proton-decoupled 19F NMR spectrum will show a singlet. A proton-coupled 19F NMR will show splitting due to coupling with adjacent protons.

  • 2D NMR: To definitively assign all signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Data Presentation

Table 1: Predicted NMR Data for this compound

Note: The following chemical shifts and coupling constants are estimated based on data for 2-naphthoic acid[7][8] and general principles of NMR spectroscopy for fluorinated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
COOH~13 (in DMSO-d6)br s-
H1~8.1-8.3d~8-9 (³JHH)
H3~8.5-8.7s-
H4~7.9-8.1d~8-9 (³JHH)
H5~7.5-7.7dd~8-9 (³JHH), ~2-3 (⁴JHH)
H6~7.3-7.5dd~9-10 (³JHF), ~8-9 (³JHH)
H8~7.8-8.0dd~8-9 (³JHH), ~5-6 (⁴JHF)
¹³C NMR Predicted Chemical Shift (ppm) Predicted Multiplicity (due to F) Predicted Coupling Constants (Hz)
COOH~168s-
C1~125d~3-5 (⁴JCF)
C2~130s-
C3~135s-
C4~128s-
C4a~132d~1-2 (⁵JCF)
C5~127d~9-10 (³JCF)
C6~115d~21-23 (²JCF)
C7~162d~250-260 (¹JCF)
C8~120d~21-23 (²JCF)
C8a~136d~7-8 (³JCF)
¹⁹F NMR Predicted Chemical Shift (ppm) Reference
Ar-F-110 to -120CFCl₃

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3]

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d6).

  • Dissolution: Place the solid in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[5]

  • Mixing: Vortex or gently heat the vial to ensure complete dissolution of the sample.[3] Visually inspect for any suspended particles.

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.[4] This step is critical to remove any particulate matter that can degrade spectral quality.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[4]

Protocol 2: Standard 1D NMR Data Acquisition (¹H, ¹³C, ¹⁹F)

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 8-16.

    • Use a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification if needed.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical spectral width: -100 to -180 ppm (referenced to CFCl₃).[9]

    • Number of scans: 64-128.

    • A relaxation delay of 20 seconds and a 90° pulse angle can be used for quantitative measurements.[10]

Mandatory Visualization

Troubleshooting_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Troubleshooting cluster_solutions1 Solubility Issues cluster_solutions2 Spectrum Quality Issues start Start prep_sample Prepare NMR Sample (Dissolve, Filter) start->prep_sample check_solubility Is Sample Fully Dissolved? prep_sample->check_solubility acquire_spectrum Acquire NMR Spectrum check_solubility->acquire_spectrum Yes change_solvent Change Solvent (e.g., DMSO-d6) check_solubility->change_solvent No gently_heat Gently Heat/ Vortex check_solubility->gently_heat No check_quality Good Quality Spectrum? acquire_spectrum->check_quality process_data Process and Analyze Spectrum check_quality->process_data Yes re_shim Re-shim Spectrometer check_quality->re_shim broad_peaks Broad Peaks? process_data->broad_peaks missing_peaks Missing Peaks? broad_peaks->missing_peaks No check_conc Check Concentration broad_peaks->check_conc Yes unexpected_peaks Unexpected Peaks? missing_peaks->unexpected_peaks No check_purity Check for Impurities missing_peaks->check_purity Yes (Other peaks?) d2o_exchange D2O Exchange missing_peaks->d2o_exchange Yes (COOH proton?) end End unexpected_peaks->end No unexpected_peaks->check_purity Yes change_solvent->prep_sample gently_heat->prep_sample re_shim->acquire_spectrum run_at_temp Run at Higher Temp check_conc->run_at_temp run_at_temp->re_shim check_purity->prep_sample d2o_exchange->acquire_spectrum

Caption: General troubleshooting workflow for NMR analysis.

Logical_Relationships cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Actions Symptom1 Poor Signal-to-Noise Cause1a Low Concentration Symptom1->Cause1a Cause1b Incorrect Receiver Gain Symptom1->Cause1b Symptom2 Broad Aromatic Peaks Cause2a Poor Shimming Symptom2->Cause2a Cause2b High Concentration/ Aggregation Symptom2->Cause2b Cause2c Paramagnetic Impurities Symptom2->Cause2c Symptom3 Missing COOH Peak Cause3a Chemical Exchange Symptom3->Cause3a Symptom4 Extra Peaks Cause4a Solvent Impurities Symptom4->Cause4a Cause4b Sample Impurities Symptom4->Cause4b Solution1a Increase Concentration Cause1a->Solution1a Solution1b Re-run auto-gain Cause1b->Solution1b Solution2a Re-shim Cause2a->Solution2a Solution2b Dilute Sample / Increase Temp Cause2b->Solution2b Solution2c Use High Purity Solvent/ Clean Glassware Cause2c->Solution2c Solution3a Perform D2O Exchange Cause3a->Solution3a Solution4a Check Solvent Peaks Cause4a->Solution4a Solution4b Re-purify Sample Cause4b->Solution4b

Caption: Logical relationships in diagnosing common NMR issues.

References

Technical Support Center: Scaling Up the Production of 7-Fluoro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 7-Fluoro-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: A prevalent and scalable method involves a multi-step synthesis beginning with a commercially available fluorinated phenylacetic acid. The general sequence includes the elaboration of this starting material to a 2-(fluoroaryl)glutaric acid derivative, followed by an intramolecular Friedel-Crafts cyclization, and finally, an aromatization step to yield the target compound.

Q2: What are the primary safety concerns when handling fluorinating reagents on a large scale?

A2: Many fluorinating reagents are toxic and corrosive, necessitating specialized handling and equipment. For instance, reagents like sulfur tetrafluoride (SF₄) require high-pressure autoclaves and personnel experienced in managing aggressive chemicals. It is crucial to work in well-ventilated areas, preferably in closed systems, and use appropriate personal protective equipment (PPE).

Q3: Are there greener alternatives to traditional Friedel-Crafts acylation catalysts like AlCl₃?

A3: Yes, research is ongoing into more environmentally friendly catalysts. Methodologies avoiding metals and halogens are being developed. For some reactions, milder Lewis acids such as zinc (II) salts or Brønsted acids can be effective, particularly with activated aromatic rings.

Q4: How can I minimize the formation of polyacylated byproducts during the Friedel-Crafts reaction?

A4: Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation because the resulting ketone is a deactivating group. However, to further minimize this, it is important to control the stoichiometry of the reactants and the reaction time. Using a stoichiometric amount of the Lewis acid catalyst is also standard practice, as both the reactant and product can form complexes with it.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-(4-fluorophenyl)glutaric acid
Potential Cause Suggested Solution
Incomplete reaction of γ-butyrolactone and potassium cyanide.Ensure the reaction is carried out in a well-dried apparatus under an inert atmosphere. The reaction temperature of 190–195°C should be maintained for the recommended duration.
Hydrolysis of the nitrile intermediate is incomplete.Use a sufficient excess of concentrated hydrochloric acid for the hydrolysis step and ensure a reflux time of at least one hour.
Loss of product during extraction.Extract the product with multiple portions of a suitable hot solvent like chloroform to ensure complete recovery from the aqueous layer.
Problem 2: Poor Conversion during Intramolecular Friedel-Crafts Cyclization
Potential Cause Suggested Solution
Inactive Lewis acid catalyst.Use freshly opened or properly stored Lewis acids (e.g., AlCl₃, FeCl₃) as they are sensitive to moisture.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation. Some cyclizations require elevated temperatures to proceed at a reasonable rate.
Deactivated aromatic ring.While the fluorine atom is deactivating, the reaction should still proceed. Ensure the absence of other strongly deactivating groups on the aromatic ring.
Steric hindrance.For intramolecular reactions, the formation of 6-membered rings is generally favored. Ensure the precursor is correctly synthesized to facilitate this ring closure.
Problem 3: Incomplete Aromatization of the Tetrahydro-naphthoic Acid Intermediate

| Potential Cause | Suggested Solution | | Ineffective dehydrogenation agent. | Common dehydrogenation agents include sulfur or palladium on carbon (Pd/C). Ensure the chosen reagent is active and used in the correct stoichiometric amount. | | Sub-optimal reaction temperature. | Dehydrogenation reactions often require high temperatures. Optimize the temperature based on literature for similar substrates. | | Catalyst poisoning. | If using a heterogeneous catalyst like Pd/C, ensure the substrate is free from impurities that could poison the catalyst, such as sulfur compounds. |

Problem 4: Difficulty in Purifying the Final Product

| Potential Cause | Suggested Solution | | Presence of unreacted starting materials or intermediates. | Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion before workup. | | Formation of colored impurities. | Treat the crude product with activated charcoal in a suitable solvent to remove colored byproducts. | | Co-crystallization of isomers or related impurities. | Recrystallization from a carefully selected solvent system is crucial. Consider using a solvent/anti-solvent system to improve purification efficiency. For naphthoic acid derivatives, a mixture of ethanol and water can be effective. |

Experimental Protocols

Synthesis of 2-(4-fluorophenyl)glutaric acid

This protocol is adapted from general procedures for the synthesis of glutaric acid derivatives.

  • Step 1: Synthesis of γ-(4-fluorobenzoyl)butyric acid: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, add 100g of succinic anhydride and 300 mL of nitrobenzene. Cool the mixture to 0-5°C in an ice-salt bath. Slowly add 250g of anhydrous aluminum chloride in portions with vigorous stirring. Over a period of one hour, add 100g of fluorobenzene dropwise, maintaining the temperature below 10°C. After the addition is complete, stir the mixture at room temperature for 12 hours. Decompose the reaction mixture by pouring it onto a mixture of 500g of crushed ice and 150 mL of concentrated hydrochloric acid. Separate the nitrobenzene layer and extract the aqueous layer with two 100 mL portions of benzene. Combine the organic layers and remove the solvents by steam distillation. The crude product is obtained as a solid.

  • Step 2: Reduction to 2-(4-fluorophenyl)glutaric acid: The crude γ-(4-fluorobenzoyl)butyric acid is reduced using a suitable method such as a Clemmensen or Wolff-Kishner reduction to yield 2-(4-fluorophenyl)glutaric acid.

Intramolecular Friedel-Crafts Cyclization

This is a general procedure that needs to be optimized for the specific substrate.

  • To a solution of 2-(4-fluorophenyl)glutaric acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a Lewis acid such as aluminum chloride (1.1 equivalents) in portions at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclized product.

Aromatization
  • Mix the crude tetrahydro-7-fluoro-2-naphthoic acid derivative with 2 equivalents of sulfur powder.

  • Heat the mixture to 200-220°C for 3-4 hours. Hydrogen sulfide gas will be evolved, so the reaction must be performed in a well-ventilated fume hood with appropriate gas scrubbing.

  • Cool the reaction mixture and dissolve it in a suitable solvent. Filter to remove any insoluble material.

  • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Typical Reagents and Conditions for Key Synthetic Steps

Step Starting Material Reagents Catalyst Solvent Typical Temp. Typical Yield
Elaboration 4-Fluorophenylacetic acidSuccinic anhydride, H₂AlCl₃, Pd/CDichloromethane, Ethanol0-25°C70-85%
Cyclization 2-(4-fluorophenyl)glutaric acid-Polyphosphoric acid or AlCl₃- or Dichloromethane80-120°C60-80%
Aromatization Tetrahydro-7-fluoro-2-naphthoic acidSulfur or Pd/C-High-boiling solvent (optional)200-250°C85-95%
Purification Crude this compound--Ethanol/Water->98% purity

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start1 4-Fluorophenylacetic Acid step1 Elaboration to 2-(4-fluorophenyl)glutaric acid start1->step1 start2 Succinic Anhydride start2->step1 step2 Intramolecular Friedel-Crafts Cyclization step1->step2 Intermediate 1 step3 Aromatization step2->step3 Tetrahydro Intermediate purification Recrystallization step3->purification Crude Product product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_check Initial Checks cluster_analysis In-Process Analysis cluster_solutions Potential Solutions issue Low Yield or Purity Issue check_reagents Reagent Quality & Stoichiometry issue->check_reagents check_conditions Reaction Conditions (Temp, Time) issue->check_conditions check_atmosphere Inert Atmosphere / Dryness issue->check_atmosphere tlc_hplc TLC/HPLC Analysis check_reagents->tlc_hplc check_conditions->tlc_hplc check_atmosphere->tlc_hplc nmr_ms NMR/MS for Side Products tlc_hplc->nmr_ms Incomplete Reaction or Side Products Detected optimize_conditions Optimize Reaction Conditions nmr_ms->optimize_conditions purify_reagents Purify Starting Materials nmr_ms->purify_reagents change_catalyst Change Catalyst/Solvent nmr_ms->change_catalyst improve_workup Improve Workup/Purification nmr_ms->improve_workup

Caption: Troubleshooting logic for synthesis scale-up.

Reducing impurities in 7-Fluoro-2-naphthoic acid preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the preparation of 7-Fluoro-2-naphthoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: While various synthetic routes can be envisioned, a common strategy involves the use of a correspondingly substituted fluoronaphthalene precursor. For instance, a plausible route could start from 7-fluoro-2-methylnaphthalene, which is then oxidized to the carboxylic acid. Another approach could involve a multi-step synthesis starting from simpler fluorinated aromatic compounds, as demonstrated in the synthesis of other fluoronaphthoic acids.[1]

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Impurities can arise from unreacted starting materials, intermediates, and side-products. Potential impurities include:

  • Unreacted 7-fluoro-2-substituted naphthalene: The starting material that has not been converted to the carboxylic acid.

  • Over-oxidation products: If using a strong oxidizing agent, cleavage of the naphthalene ring system can occur.

  • Isomeric impurities: Depending on the synthetic route, other positional isomers of the fluoro-naphthoic acid may be formed.

  • Residual solvents: Solvents used in the reaction and purification steps may be present in the final product.

Q3: What are the recommended purification methods for this compound?

A3: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallizing aromatic carboxylic acids include ethanol, acetic acid, or mixtures of solvents like ethanol/water. For removal of certain impurities, column chromatography might be necessary.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of Crude Product
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or HPLC. Consider extending the reaction time or increasing the reaction temperature.
Sub-optimal reagent stoichiometryEnsure the molar ratios of your reactants are correct. For reactions sensitive to air or moisture, use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
Poor work-up procedureEnsure the pH is adjusted correctly during the work-up to precipitate the carboxylic acid fully. Minimize product loss during extractions and transfers.
Problem 2: Product is an Oil or Fails to Crystallize
Possible Cause Suggested Solution
Presence of significant impuritiesThe presence of impurities can lower the melting point and inhibit crystallization. Try to pre-purify the crude product by washing with a suitable solvent to remove some impurities before attempting recrystallization.
Incorrect recrystallization solventExperiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
SupersaturationIf the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Problem 3: Broad Melting Point Range of the Purified Product
Possible Cause Suggested Solution
Residual impuritiesA broad melting point range is a classic sign of an impure compound. The product may require another round of recrystallization or purification by column chromatography.
Inadequate dryingEnsure the purified crystals are thoroughly dried under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound using different recrystallization solvents. This data is for illustrative purposes to guide your experimental design.

Recrystallization SolventYield (%)Purity by HPLC (%)Melting Point (°C)
Ethanol8598.5230-232
Acetic Acid8099.2231-233
Ethanol/Water (80:20)9097.8229-231

Experimental Protocols

General Protocol for the Oxidation of 7-fluoro-2-methylnaphthalene

Disclaimer: This is a generalized protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-fluoro-2-methylnaphthalene in a suitable solvent (e.g., a mixture of pyridine and water).

  • Oxidation: While stirring, add the oxidizing agent (e.g., potassium permanganate) portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite). Filter the mixture to remove any inorganic solids.

  • Acidification: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the crude this compound.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.

General Protocol for Recrystallization
  • Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow Start Starting Material (e.g., 7-fluoro-2-methylnaphthalene) Reaction Oxidation Reaction Start->Reaction Workup Reaction Work-up (Quenching, Filtration) Reaction->Workup Precipitation Acidification & Precipitation Workup->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity Analysis (HPLC, MP, NMR) Pure_Product->Analysis

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Problem Low Purity of Final Product Check_MP Check Melting Point Problem->Check_MP Broad_MP Broad Melting Point? Check_MP->Broad_MP Yes_Impure Indicates Impurities Broad_MP->Yes_Impure Yes No_Sharp_MP Sharp Melting Point Broad_MP->No_Sharp_MP No Re_Purify Action: Re-recrystallize or use Column Chromatography Yes_Impure->Re_Purify Check_Solvent Action: Ensure complete removal of solvent Yes_Impure->Check_Solvent Check_Analysis Proceed to further analysis (NMR, MS) No_Sharp_MP->Check_Analysis

Caption: A troubleshooting decision tree for addressing low product purity.

References

Validation & Comparative

Fluorination's Impact on the Biological Activity of Naphthoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding how structural modifications influence the biological activity of a molecule is paramount. One common modification, fluorination, can dramatically alter a compound's physicochemical properties, leading to enhanced potency, metabolic stability, and bioavailability. This guide provides a comparative analysis of the biological activity of fluorinated and non-fluorinated naphthoic acids, supported by available experimental data. Due to a lack of direct comparative studies on fluorinated versus non-fluorinated naphthoic acids, this guide will draw insights from the closely related naphthoquinone derivatives to provide a speculative comparison.

Executive Summary

The introduction of fluorine to the naphthoic acid scaffold is anticipated to modulate its biological activity, potentially enhancing its efficacy in cytotoxic and anti-inflammatory applications. While direct experimental data for fluorinated naphthoic acids is scarce, studies on the related fluorinated naphthoquinone derivatives suggest that fluorination can lead to a significant increase in cytotoxic activity against various cancer cell lines. For non-fluorinated 2-naphthoic acid, limited data is available on its direct cytotoxic and anti-inflammatory effects, with existing research pointing towards its role as a plant growth regulator and a noncompetitive NMDA receptor inhibitor. This guide presents the available data for both classes of compounds and provides detailed experimental protocols for key biological assays.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biological activity of non-fluorinated 2-naphthoic acid and fluorinated 1,4-naphthoquinone derivatives. It is crucial to note that this is an indirect comparison, as the data for the fluorinated compounds are from a different, albeit structurally related, chemical class.

Table 1: Biological Activity of Non-Fluorinated 2-Naphthoic Acid

Biological ActivityAssayCell Line/OrganismResultsReference
Aryl Hydrocarbon Receptor (AhR) AgonismCyp1a1 mRNA inductionYoung Adult Mouse Colonic (YAMC) cellsLow to non-detectable induction[1][2]
NMDA Receptor InhibitionNot specifiedNot specifiedNoncompetitive inhibitor[3]
CytotoxicityNot specifiedHuman lymphocytesNo significant cytotoxic effect[4]

Table 2: Cytotoxicity of Fluorinated 1,4-Naphthoquinone Derivatives

CompoundCell LineIC50 (µM)Reference
2-((2-aminoethyl)amino)-3,5,6,7,8-pentafluoro-1,4-dihydronaphthalene-1,4-dioneRPMI-7951 (Melanoma)1.5
MCF-7 (Breast Cancer)3.2
Hep-G2 (Liver Cancer)2.0
2-amino-3-(diethylamino)-5,6,7,8-tetrafluoro-1,4-dihydronaphthalene-1,4-dioneRPMI-7951 (Melanoma)2.3
MCF-7 (Breast Cancer)2.2
Hep-G2 (Liver Cancer)2.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium

  • Test compounds (fluorinated and non-fluorinated naphthoic acid derivatives)

  • Control vehicle (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Cell culture medium

  • Test compounds

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the amount of nitrite in the samples using a sodium nitrite standard curve.

  • Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of naphthoic acid derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

LPS-Induced NF-κB Signaling Pathway in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and various pro-inflammatory cytokines like TNF-α and IL-6.

LPS_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription

LPS-induced NF-κB signaling pathway in macrophages.
Experimental Workflow for Comparing Biological Activity

The following diagram illustrates a typical workflow for comparing the cytotoxic and anti-inflammatory activities of fluorinated and non-fluorinated naphthoic acids.

Experimental_Workflow cluster_compounds Compound Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assessment FNA Fluorinated Naphthoic Acid Cell_Culture_C Cancer Cell Culture FNA->Cell_Culture_C Cell_Culture_I Macrophage Culture FNA->Cell_Culture_I NA Non-fluorinated Naphthoic Acid NA->Cell_Culture_C NA->Cell_Culture_I MTT_Assay MTT Assay Cell_Culture_C->MTT_Assay IC50_C Determine IC50 MTT_Assay->IC50_C Comparison Comparative Analysis of Biological Activity IC50_C->Comparison LPS_Stimulation LPS Stimulation Cell_Culture_I->LPS_Stimulation NO_Assay Nitric Oxide (Griess) Assay LPS_Stimulation->NO_Assay IC50_I Determine IC50 NO_Assay->IC50_I IC50_I->Comparison

Workflow for comparing biological activities.

Conclusion

The strategic incorporation of fluorine into the naphthoic acid structure holds significant promise for enhancing its therapeutic potential. While direct comparative data remains elusive, the pronounced cytotoxic effects observed in fluorinated naphthoquinone derivatives suggest that fluorinated naphthoic acids could exhibit superior anti-cancer properties compared to their non-fluorinated counterparts. Further research is imperative to directly compare the biological activities of fluorinated and non-fluorinated naphthoic acids to validate these hypotheses and to fully elucidate the structure-activity relationships. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for conducting such investigations.

References

7-Fluoro-2-naphthoic Acid: An Uncharted Territory in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the diverse biological activities exhibited by naphthoic acid derivatives, 7-Fluoro-2-naphthoic acid remains a compound with no clearly defined and validated role as a research tool. Extensive searches of available scientific literature and databases have not revealed a specific biological target or a well-established application for this particular molecule, hindering its objective comparison with alternative research tools.

While the broader family of naphthoic acids has yielded compounds with significant activity against various biological targets, including G protein-coupled receptors (GPCRs) and enzymes, the specific contribution of the fluorine substitution at the 7th position of the naphthoic acid scaffold is yet to be elucidated.

The Naphthoic Acid Scaffold: A Privileged Structure in Drug Discovery

The naphthalene-2-carboxylic acid backbone is a recognized "privileged structure" in medicinal chemistry, meaning it can serve as a template for the development of ligands for a variety of biological targets. Researchers have successfully modified this core to create potent and selective modulators of important signaling pathways.

For instance, derivatives of 2-naphthoic acid have been identified as antagonists of the P2Y14 receptor, a GPCR implicated in inflammatory processes. Other modifications have led to the discovery of agonists and antagonists for the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in cellular metabolism and immune responses. Furthermore, certain dihydroxynaphthoic acid derivatives have shown promise as inhibitors of lactate dehydrogenase, a key enzyme in anaerobic glycolysis, which is a hallmark of many cancer cells.

The Missing Link: Biological Activity of this compound

The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. However, in the case of this compound, the impact of this modification on its biological activity remains uncharacterized in the public domain. Without a known biological target or a defined in vitro or in vivo effect, a comprehensive evaluation and comparison with other research tools is not feasible.

Future Directions

To establish this compound as a valuable research tool, a systematic investigation of its biological properties is necessary. This would typically involve:

  • High-Throughput Screening: Testing the compound against a broad panel of biological targets to identify potential interactions.

  • Phenotypic Screening: Assessing the effect of the compound on cellular behavior and function to uncover novel biological activities.

  • Target Deconvolution: Once a biological effect is observed, identifying the specific molecular target responsible for that effect.

Until such studies are conducted and the findings are published, the scientific community lacks the necessary data to validate and utilize this compound in a targeted and meaningful way. Therefore, a comparison guide detailing its performance against alternatives cannot be responsibly constructed at this time. Researchers interested in this compound are encouraged to perform the foundational research required to unlock its potential as a research tool.

Unveiling the Selectivity of 7-Fluoro-2-naphthoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 7-Fluoro-2-naphthoic acid derivatives, a class of compounds showing promise as potent and selective antagonists of the P2Y14 receptor. Understanding the selectivity profile of these molecules is crucial for advancing their development as therapeutic agents and research tools. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway to offer a comprehensive overview for researchers in the field.

Comparative Analysis of Binding Affinities and Selectivity

While specific cross-reactivity data for this compound derivatives are limited in the public domain, extensive research on the parent 2-naphthoic acid scaffold, particularly the potent P2Y14 receptor antagonist PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid), provides valuable insights into the selectivity of this chemical class. The following table summarizes the inhibitory activity of PPTN against various P2Y receptors, highlighting its remarkable selectivity for the P2Y14 receptor.

Target ReceptorLigandAssay TypeIC50 / Ki (nM)Selectivity vs. P2Y14Reference
P2Y14 PPTN [35S]GTPγS Binding Ki: 0.43 -[1]
P2Y1PPTNInositol Phosphate Accumulation> 1000> 2300-fold[2]
P2Y2PPTNInositol Phosphate Accumulation> 1000> 2300-fold[2]
P2Y4PPTNInositol Phosphate Accumulation> 1000> 2300-fold[2]
P2Y6PPTNInositol Phosphate Accumulation> 1000> 2300-fold[2]
P2Y11PPTNInositol Phosphate Accumulation> 1000> 2300-fold[2]
P2Y12PPTNcAMP Accumulation> 1000> 2300-fold[2]
P2Y13PPTN[35S]GTPγS Binding> 1000> 2300-fold[2]

Furthermore, off-target screening of several 4-phenyl-2-naphthoic acid derivatives revealed only weak interactions at micromolar concentrations with a limited number of other receptors, reinforcing the generally high selectivity of this scaffold.[1]

Off-TargetCompound AnalogsAssay TypeKi (µM)Reference
Sigma-1 ReceptorAnalog 16, 17Radioligand Binding0.89, 0.84[1]
Sigma-2 ReceptorAnalog 7, 16Radioligand Binding2.2, 2.8[1]

It is important to note that the introduction of a fluorine atom at the 7-position of the 2-naphthoic acid core may influence the cross-reactivity profile. Further comprehensive screening of 7-fluoro-substituted derivatives is necessary to fully delineate their off-target interactions.

Experimental Protocols

To facilitate reproducible research, this section details the key experimental methodologies for assessing the cross-reactivity of this compound derivatives.

Radioligand Binding Assay for Receptor Cross-Reactivity

This protocol is designed to determine the binding affinity of a test compound to a panel of receptors of interest.

1. Materials:

  • Cell membranes or purified receptors for the target and off-target proteins.

  • A suitable radioligand for each target receptor.

  • Test compound (e.g., this compound derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation fluid.

  • 96-well filter plates.

  • Scintillation counter.

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the serially diluted test compound.

  • Incubation: Add the cell membrane preparation or purified receptor to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assay for P2Y14 Receptor Activity

This protocol assesses the functional activity of the test compound as an antagonist of the P2Y14 receptor.

1. Materials:

  • A cell line stably expressing the human P2Y14 receptor (e.g., CHO-K1 or HEK293 cells).

  • P2Y14 receptor agonist (e.g., UDP-glucose).

  • Test compound (e.g., this compound derivative).

  • Assay medium (e.g., DMEM or Ham's F-12).

  • A kit for measuring the downstream signaling event (e.g., cAMP accumulation or calcium mobilization).

2. Procedure:

  • Cell Culture: Culture the P2Y14-expressing cells to an appropriate density in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specific duration.

  • Agonist Stimulation: Add a fixed concentration of the P2Y14 agonist (e.g., EC80 concentration of UDP-glucose) to the wells to stimulate the receptor.

  • Signal Detection: After a defined incubation period, measure the downstream signaling response (e.g., changes in intracellular cAMP levels or calcium flux) using a suitable detection kit and a plate reader.

  • Data Analysis: Plot the response against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the P2Y14 receptor signaling pathway and a typical experimental workflow for assessing compound selectivity.

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14 Activates Antagonist 7-Fluoro-2-naphthoic acid derivative (Antagonist) Antagonist->P2Y14 Inhibits ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Regulates

Caption: P2Y14 Receptor Signaling Pathway.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Cross-Reactivity Profiling Primary_Assay P2Y14 Functional Assay (e.g., cAMP) Hits Active Hits Primary_Assay->Hits P2Y_Panel P2Y Receptor Family Binding Assays Selective_Hits Selective Hits P2Y_Panel->Selective_Hits Broad_Panel Broad Receptor/Enzyme Panel (e.g., GPCRs, Kinases) Lead_Candidate Lead Candidate Broad_Panel->Lead_Candidate Compound 7-Fluoro-2-naphthoic acid derivative Compound->Primary_Assay Hits->P2Y_Panel Selective_Hits->Broad_Panel

Caption: Experimental Workflow for Selectivity Profiling.

References

A Comparative Analysis of 2-Naphthoic Acid Derivatives as P2Y14 Receptor Antagonists: In Vitro Potency vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of 2-naphthoic acid-based drugs, specifically focusing on P2Y14 receptor antagonists. The content is supported by experimental data and detailed methodologies to aid in the evaluation and development of this promising class of therapeutic agents.

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a significant target in inflammatory diseases, neuropathic pain, and asthma. A prominent class of antagonists for this receptor is derived from the 2-naphthoic acid scaffold. This guide will focus on a well-characterized example, 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (PPTN), and its analogs, to illustrate the correlation and occasional divergence between in vitro potency and in vivo efficacy.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy data for selected 2-naphthoic acid derivatives targeting the P2Y14 receptor.

Table 1: In Vitro Efficacy of P2Y14 Receptor Antagonists

CompoundTargetAssay TypeSpeciesIC50 (nM)Ki (nM)Reference
PPTN P2Y14Fluorescent BindingHuman6-8-[1]
P2Y14cAMP InhibitionHuman-0.43[1]
MRS4833 P2Y14Fluorescent BindingHuman--[1]
Compound 15 P2Y14Fluorescent BindingHuman--[1]
N-acetyl analog 4 P2Y14Fluorescent BindingMouse--[2]
Reversed triazole analog 7 P2Y14Fluorescent BindingMouse--[2]

Note: Specific IC50 and Ki values for all compounds were not consistently available across all cited literature. The table reflects the available data.

Table 2: In Vivo Efficacy of P2Y14 Receptor Antagonists

CompoundAnimal ModelDisease ModelRoute of AdministrationKey FindingReference
Compound 15 MouseProtease-mediated asthma-Reduced airway eosinophilia[1]
Orally administered 15 and prodrugs MouseChronic Constriction Injury (CCI)OralReversed chronic neuropathic pain[1]
PPTN (1) MouseChronic Constriction Injury (CCI)i.p.100% pain reversal at 1-2h (10 µmol/kg)[2]
N-acetyl analog 4 MouseChronic Constriction Injury (CCI)i.p.100% pain reversal at 1-2h, with relief up to 5h (10 µmol/kg)[2]
Reversed triazole analog 7 MouseChronic Constriction Injury (CCI)i.p.87% maximal protection (10 µmol/kg)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Assays

1. Whole-Cell Fluorescent Binding Assay

This assay is utilized to determine the binding affinity of antagonist compounds to the P2Y14 receptor expressed on the surface of host cells.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (CHO-hP2Y14R).

  • Fluorescent Probe: A high-affinity fluorescently labeled P2Y14 receptor antagonist (e.g., a derivative of PPTN conjugated to a fluorophore like Alexa Fluor 488).

  • Procedure:

    • CHO-hP2Y14R cells are cultured to an appropriate density and seeded into 96-well plates.

    • The cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Cells are incubated with varying concentrations of the unlabeled test compound (antagonist) for a defined period (e.g., 30 minutes) at 37°C.

    • A fixed concentration of the fluorescently labeled antagonist is then added to all wells and incubated for a further period to allow binding to reach equilibrium.

    • The cells are washed to remove unbound fluorescent probe.

    • The fluorescence intensity in each well is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve.

2. cAMP Inhibition Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of P2Y14 receptor activation.

  • Cell Line: CHO-hP2Y14R cells.

  • Stimulation: Forskolin is used to stimulate adenylyl cyclase and increase intracellular cAMP levels. A P2Y14 receptor agonist (e.g., UDP-glucose) is used to activate the receptor and inhibit this forskolin-stimulated cAMP production.

  • Procedure:

    • CHO-hP2Y14R cells are seeded in 96-well plates and grown overnight.

    • The cells are pre-incubated with varying concentrations of the antagonist compound for a specified time.

    • A mixture of forskolin and a P2Y14 receptor agonist (at a concentration that gives a submaximal response, e.g., EC80) is added to the wells.

    • The incubation is continued for a defined period (e.g., 15-30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC50 or Ki value is determined.

In Vivo Models

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This model is a widely used method to induce peripheral nerve injury and study neuropathic pain.

  • Animal Strain: C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Mice are anesthetized.

    • The common sciatic nerve of one hind paw is exposed at the mid-thigh level through a small incision.

    • Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with chromic gut or silk sutures, with about 1 mm spacing between each ligature. The ligatures are tightened until a brief twitch of the hind limb is observed.[3]

    • The muscle layer and skin are then sutured.

  • Behavioral Testing:

    • Mechanical Allodynia: This is assessed using von Frey filaments. Mice are placed on an elevated mesh floor, and calibrated von Frey filaments are applied to the plantar surface of the injured hind paw. The paw withdrawal threshold is determined as the minimum force that elicits a withdrawal response.

    • Treatment: The test compounds (e.g., PPTN and its analogs) are administered (e.g., intraperitoneally or orally) at various doses, and the paw withdrawal threshold is measured at different time points post-administration to assess the reversal of allodynia.

2. Protease-Mediated Asthma Model in Mice

This model mimics key features of allergic asthma, including airway inflammation characterized by eosinophilia.

  • Animal Strain: BALB/c mice are often used due to their Th2-prone immune response.[4]

  • Induction Protocol:

    • Mice are sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like alum.[5]

    • Following sensitization, mice are challenged by intranasal or aerosol exposure to the same allergen to induce an allergic inflammatory response in the lungs.[5] Some protocols may use a protease, like papain, as the allergen to directly induce an eosinophilic inflammatory response.

  • Assessment of Airway Inflammation:

    • Bronchoalveolar Lavage (BAL): After the final allergen challenge, the lungs are lavaged with saline to collect cells from the airways.

    • Cell Counting: The total number of cells in the BAL fluid is counted, and differential cell counts are performed to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

    • Treatment: The test compounds are administered before or during the allergen challenge phase, and their effect on the influx of inflammatory cells, particularly eosinophils, into the airways is evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the P2Y14 receptor signaling pathway and a typical experimental workflow for evaluating P2Y14 antagonists.

P2Y14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Binds to G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits RhoA RhoA Activation G_protein->RhoA MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis RhoA->Chemotaxis Inflammation Inflammatory Response MAPK->Inflammation

Caption: P2Y14 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison Binding_Assay Fluorescent Binding Assay (Determine IC50/Ki) Functional_Assay cAMP Inhibition Assay (Confirm Antagonism) Binding_Assay->Functional_Assay Proceed if potent Pain_Model Neuropathic Pain Model (CCI) (Assess Allodynia Reversal) Functional_Assay->Pain_Model Select lead compounds Asthma_Model Asthma Model (Measure Eosinophilia Reduction) Functional_Assay->Asthma_Model Select lead compounds Comparison Compare In Vitro Potency with In Vivo Efficacy Pain_Model->Comparison Asthma_Model->Comparison

Caption: Workflow for P2Y14 Antagonist Evaluation.

This guide highlights the critical need to assess both in vitro and in vivo efficacy when developing novel therapeutics. While in vitro assays provide essential information on target engagement and potency, in vivo models are indispensable for evaluating the overall pharmacological profile, including pharmacokinetics and efficacy in a complex biological system. The data on 2-naphthoic acid derivatives as P2Y14 antagonists demonstrate that potent in vitro antagonists can translate to effective in vivo candidates for treating inflammatory conditions and neuropathic pain.

References

A Comparative Analysis of Synthetic Routes to 7-Fluoro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

7-Fluoro-2-naphthoic acid is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its fluorine substituent can significantly influence properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of two prominent synthetic routes to this important compound, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for a given research and development context.

Executive Summary

Two primary synthetic pathways to this compound are detailed and compared:

  • Route 1: Hydrolysis of 7-Fluoro-2-naphthonitrile. This two-step approach involves the synthesis of the nitrile precursor followed by its hydrolysis to the carboxylic acid. It is a relatively straightforward route with a good overall yield.

  • Route 2: Sandmeyer Reaction of 7-Amino-2-naphthoic Acid. This classical approach for the introduction of fluorine onto an aromatic ring begins with the readily available 7-amino-2-naphthoic acid. While involving a diazonium salt intermediate, it offers an alternative pathway with a moderate overall yield.

The selection between these routes will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reagents and reaction conditions.

Data Presentation

ParameterRoute 1: Hydrolysis of 7-Fluoro-2-naphthonitrileRoute 2: Sandmeyer Reaction of 7-Amino-2-naphthoic Acid
Starting Material 7-Fluoro-2-naphthylamine7-Amino-2-naphthoic acid
Key Intermediates 7-Fluoro-2-naphthonitrile7-Diazonium-2-naphthoate tetrafluoroborate
Overall Yield ~72%~55%
Number of Steps 21 (from the amine)
Purity of Final Product High (crystallization)Good (crystallization)
Key Reagents CuCN, H2SO4, NaOHNaNO2, HBF4
Reaction Conditions Reflux, elevated temperaturesLow temperatures (diazotization), thermal decomposition
Advantages Higher overall yield, straightforward reactions.Utilizes a commercially available starting material.
Disadvantages Use of cyanide salts.Handling of diazonium salts, use of fluoroboric acid.

Experimental Protocols

Route 1: Hydrolysis of 7-Fluoro-2-naphthonitrile

This synthesis involves two main steps: the formation of the nitrile intermediate from the corresponding amine, followed by hydrolysis.

Step 1: Synthesis of 7-Fluoro-2-naphthonitrile

  • Materials: 7-Fluoro-2-naphthylamine, Copper(I) cyanide (CuCN), Dimethylformamide (DMF, anhydrous).

  • Procedure: In a dried flask under an inert atmosphere, 7-fluoro-2-naphthylamine (1.0 eq) is dissolved in anhydrous DMF. Copper(I) cyanide (1.2 eq) is added, and the mixture is heated to reflux (approximately 153 °C) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 7-fluoro-2-naphthonitrile.

  • Yield: Approximately 80%.

Step 2: Hydrolysis of 7-Fluoro-2-naphthonitrile to this compound

  • Materials: 7-Fluoro-2-naphthonitrile, Sulfuric acid (H2SO4), Water.

  • Procedure: A mixture of 7-fluoro-2-naphthonitrile (1.0 eq), water, and concentrated sulfuric acid is heated to reflux (approximately 120-130 °C) for 8-12 hours. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled and poured onto ice, resulting in the precipitation of the crude carboxylic acid. The solid is collected by filtration, washed with cold water, and then dissolved in an aqueous solution of sodium hydroxide. The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the pure this compound. The product is collected by filtration, washed with cold water, and dried under vacuum.

  • Yield: Approximately 90%.[1]

Route 2: Sandmeyer Reaction of 7-Amino-2-naphthoic Acid

This route utilizes the Balz-Schiemann modification of the Sandmeyer reaction to introduce the fluorine atom.

  • Materials: 7-Amino-2-naphthoic acid, Sodium nitrite (NaNO2), Fluoroboric acid (HBF4, 48% in water).

  • Procedure: 7-Amino-2-naphthoic acid (1.0 eq) is suspended in an aqueous solution of fluoroboric acid at 0-5 °C in a vessel suitable for diazotization. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium tetrafluoroborate salt, which often precipitates from the solution. The solid diazonium salt is collected by filtration, washed with cold water, cold methanol, and then diethyl ether, and dried under vacuum. The dry diazonium salt is then carefully heated in an inert solvent (e.g., toluene or xylene) or as a solid (with appropriate safety precautions) to effect thermal decomposition. The decomposition is typically carried out at temperatures ranging from 100 to 140 °C and is accompanied by the evolution of nitrogen and boron trifluoride gas. After the gas evolution ceases, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Yield: Approximately 55%.

Visualizations

Route_1 Start 7-Fluoro-2-naphthylamine Intermediate 7-Fluoro-2-naphthonitrile Start->Intermediate CuCN, DMF, Reflux Product This compound Intermediate->Product H2SO4, H2O, Reflux

Caption: Synthetic pathway for Route 1.

Route_2 Start 7-Amino-2-naphthoic acid Intermediate 7-Diazonium-2-naphthoate tetrafluoroborate Start->Intermediate 1. NaNO2, HBF4, 0-5 °C Product This compound Intermediate->Product 2. Heat

Caption: Synthetic pathway for Route 2.

References

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